3-(4-methoxyphenyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-8(3-5-9)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSABYOAMXPMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344859 | |
| Record name | 3-(4-Methoxyphenyl)Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27069-17-6 | |
| Record name | 3-(4-Methoxyphenyl)Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis, Characterization, and Biological Activities of 3-(4-methoxyphenyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 3-(4-methoxyphenyl)-1H-pyrazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document details common synthetic routes, provides extensive characterization data, outlines experimental protocols, and explores the underlying mechanisms of their biological action.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several versatile methods. The most common approaches involve the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives, and the functionalization of a pre-formed pyrazole ring.
Synthesis from Chalcones
A prevalent and efficient method for synthesizing this compound derivatives starts from chalcones, which are α,β-unsaturated ketones. This multi-step synthesis involves a Claisen-Schmidt condensation followed by a cyclization reaction.
Step 1: Claisen-Schmidt Condensation to form Chalcones
The initial step is the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde to yield a chalcone. To obtain the target 3-(4-methoxyphenyl) moiety, 4-methoxyacetophenone is a common starting material.
Step 2: Cyclization with Hydrazine Hydrate to form Pyrazolines
The synthesized chalcone is then reacted with hydrazine hydrate in the presence of an acid or base catalyst to yield a pyrazoline, a dihydro-pyrazole derivative.[1]
Step 3: Aromatization to Pyrazoles
The pyrazoline can then be aromatized to the corresponding pyrazole. This can be achieved using various oxidizing agents.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[2][3] This reaction introduces a formyl group (-CHO) onto the pyrazole ring, which can then be used as a handle for further functionalization. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2][3]
Characterization of this compound Derivatives
The structural elucidation and confirmation of the synthesized this compound derivatives are performed using a combination of spectroscopic techniques.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for representative this compound derivatives.
Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Ar-H (m) | Pyrazole-H (s) | OCH₃ (s) | Other Protons | Reference |
| 1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 6.9-8.0 | 8.3-8.4 | ~3.8 | 9.8-9.9 (CHO, s) | [4] |
| 4,5-dihydro-3-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole | 6.8-7.8 | - | 3.8 | 3.1-4.0 (CH₂), 5.2-5.4 (CH) | [5] |
| 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole | 6.81, 7.26 | 5.92 | 3.84 | 1.15-1.30 (CH₃, m), 2.52-2.69 (CH₂, m) | [6] |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Compound | C=N | Ar-C | Pyrazole-C | OCH₃ | Other Carbons | Reference |
| 1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | ~150 | 114-160 | 103-145 | ~55 | ~185 (CHO) | [4] |
| 4,5-dihydro-3-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole | ~145 | 113-150 | 43 (CH₂), 64 (CH) | 55 | - | [5] |
| 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole | - | 114, 126, 133.5, 158.8 | 108, 139.4, 148.3 | 55 | 12.8, 13.7 (CH₃), 19.8, 22.3 (CH₂) | [6] |
Table 3: IR Spectral Data (KBr, cm⁻¹)
| Compound | N-H | C=N | C=O | Ar C=C | C-O | Reference |
| Pyrazoline derivatives | 3474 | 1614 | - | 1495 | 1240-1250 | [7] |
| Pyrazole-4-carbaldehyde derivatives | - | ~1600 | 1660-1680 | ~1500 | ~1250 | [8] |
Experimental Protocols
General Procedure for the Synthesis of Pyrazolines from Chalcones
-
Dissolve the chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[1]
-
Add hydrazine hydrate (1.1-1.5 equivalents).[1]
-
Add a catalytic amount of a base (e.g., NaOH, piperidine) or an acid (e.g., glacial acetic acid).[1]
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1][9]
-
After completion, cool the reaction mixture and pour it into crushed ice.[9]
-
Filter the precipitated solid, wash with cold water, and dry.[9]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.[1]
General Procedure for the Vilsmeier-Haack Formylation of Pyrazoles
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring.[10]
-
Add the pyrazole derivative to the freshly prepared Vilsmeier reagent.
-
Stir the reaction mixture at room temperature for a specified time and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.[11]
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Tubulin Polymerization Inhibition Assay
-
Prepare a solution of purified tubulin in a polymerization buffer.
-
Add the test compound (this compound derivative) at various concentrations to the tubulin solution. A known tubulin inhibitor (e.g., colchicine) and a vehicle control (e.g., DMSO) should be used as positive and negative controls, respectively.[12]
-
Initiate polymerization by raising the temperature to 37 °C.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.[13]
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[13]
Protocol for NF-κB Inhibition Assay
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate.[14]
-
Pre-treat the cells with various concentrations of the this compound derivative for a specified time.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB pathway.[14]
-
After incubation, lyse the cells and measure the activity of a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.[15]
-
Alternatively, the levels of downstream inflammatory mediators, such as TNF-α or IL-6, in the cell culture supernatant can be quantified using ELISA.[14]
-
Determine the concentration-dependent inhibitory effect of the compound on NF-κB activation.
Biological Activities and Signaling Pathways
This compound derivatives have demonstrated a wide range of biological activities. Their mechanisms of action often involve the modulation of key signaling pathways implicated in various diseases.
Anticancer Activity: Inhibition of Tubulin Polymerization
Several this compound derivatives have been identified as potent anticancer agents that target the microtubule network of cancer cells.[12][16] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. These pyrazole derivatives can bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[12] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis in cancer cells.[12]
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Chronic inflammation is a hallmark of many diseases. The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and cyclooxygenase-2 (COX-2). Certain this compound derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[14][17]
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis and characterization of 3-(4-methoxyphenyl)-1H-pyrazoles from chalcones.
Anticancer Signaling Pathway
Caption: Inhibition of tubulin polymerization by this compound derivatives leading to apoptosis.
Logical Relationship of Research
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 9. irjmets.com [irjmets.com]
- 10. mdpi.com [mdpi.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Guide: 3-(4-methoxyphenyl)-1H-pyrazole (CAS No: 27069-17-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-methoxyphenyl)-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole ring is a well-established pharmacophore, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The presence of the 4-methoxyphenyl group at the 3-position of the pyrazole core influences the molecule's electronic properties and its potential interactions with biological targets. This document provides a technical overview of its chemical properties, synthesis, and known biological context.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 27069-17-6 | Multiple Sources |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem |
| Molecular Weight | 174.20 g/mol | PubChem |
| Melting Point | 127-130 °C | ChemicalBook |
| Boiling Point | 185 °C (at 0.6 mmHg) | ChemicalBook |
| pKa | 13.60 ± 0.10 (Predicted) | ChemicalBook |
| Appearance | White to light yellow crystalline powder | ChemicalBook |
Synthesis of this compound
The synthesis of 3-substituted pyrazoles can be achieved through several established synthetic routes. A common and effective method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent, such as an enaminone. Below is a plausible experimental protocol derived from established pyrazole synthesis methodologies.
Experimental Protocol: Two-Step Synthesis from 4-Methoxyacetophenone
This protocol involves the formation of an enaminone intermediate from 4-methoxyacetophenone, followed by cyclization with hydrazine to yield the target pyrazole.
Step 1: Synthesis of 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)
-
Reactants:
-
4-Methoxyacetophenone (1 equivalent)
-
Dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents)
-
Solvent: Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyacetophenone in DMF.
-
Add DMF-DMA to the solution.
-
Heat the reaction mixture at 170 °C for a specified residence time, for instance, in a flow chemistry setup, or reflux in a batch process until the reaction is complete (monitor by TLC).
-
After completion, the solvent is typically removed under reduced pressure to yield the crude enaminone intermediate. This intermediate may be used in the next step without further purification.
-
Step 2: Cyclization with Hydrazine to form this compound
-
Reactants:
-
Crude 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent)
-
Hydrazine hydrate (3 equivalents)
-
Solvent: Dimethylformamide (DMF) or Ethanol
-
-
Procedure:
-
Dissolve the crude enaminone in the chosen solvent.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture at 150 °C (if in DMF) or reflux (if in ethanol) for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
General Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A general workflow for the synthesis and characterization of this compound.
Biological Activities and Quantitative Data
While the pyrazole scaffold is known for a wide range of biological activities, specific quantitative data for the parent compound this compound is not extensively reported in publicly available literature. The majority of studies focus on more complex derivatives. The data presented below is for structurally related compounds, which may provide insights into the potential activity of the target molecule.
Anticancer Activity of a Related Derivative
A study on a series of pyrazole derivatives identified a potent compound against triple-negative breast cancer cells (MDA-MB-468).
| Compound | Cell Line | IC₅₀ (24h) | IC₅₀ (48h) | Source |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-486 | 14.97 µM | 6.45 µM | [1] |
| Paclitaxel (Reference) | MDA-MB-486 | 49.90 µM | 25.19 µM | [1] |
This data suggests that the 3-(4-methoxyphenyl)-pyrazole scaffold can be a component of potent anticancer agents. The study indicated that the mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase 3.[1]
Anti-inflammatory Activity of Related Derivatives
Numerous pyrazole derivatives have been investigated for their anti-inflammatory properties, often as inhibitors of cyclooxygenase (COX) enzymes. A study on new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives showed significant anti-inflammatory activities comparable to celecoxib.[2] While specific IC₅₀ values for the parent compound are not available, this highlights the potential of the this compound core in the development of anti-inflammatory drugs.
Antimicrobial Activity of Related Derivatives
The pyrazole nucleus is also a key feature in many compounds with antimicrobial activity. For example, certain pyrazole derivatives have shown activity against various bacterial and fungal strains. One study reported that a pyrazole derivative, 2-amino-1-(4-(4-fluorophenyl)thiazol-2-yl)-4-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, displayed activity comparable to ampicillin against Streptococcus pneumoniae with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL.[3]
Potential Signaling Pathway Involvement
Given the reported anticancer activity of a related derivative involving ROS generation and apoptosis, a potential signaling pathway can be conceptualized. The following diagram illustrates a hypothetical pathway for a pyrazole derivative inducing apoptosis in cancer cells.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meddocsonline.org [meddocsonline.org]
A Technical Guide to the Spectroscopic Analysis of 3-(4-methoxyphenyl)-1H-pyrazole for Structure Confirmation
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This document provides an in-depth technical guide on utilizing key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the unequivocal structure confirmation of 3-(4-methoxyphenyl)-1H-pyrazole. It includes detailed experimental protocols, data interpretation, and quantitative data summaries to support researchers in their analytical workflows.
Introduction
This compound is a heterocyclic compound featuring a pyrazole ring linked to a methoxy-substituted phenyl group. Compounds within this structural class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. Accurate structural elucidation is a critical first step in any research and development pipeline, ensuring the identity and purity of the synthesized compound. Spectroscopic analysis provides a non-destructive and highly informative approach to confirming the molecular structure by probing the chemical environment of atoms and functional groups. This guide details the application of fundamental spectroscopic techniques for the definitive characterization of this compound.
Spectroscopic Analysis Workflow
The confirmation of the molecular structure of this compound is achieved through a multi-faceted analytical approach. Each spectroscopic technique provides unique and complementary information. The overall workflow involves sample preparation, data acquisition through various spectroscopic methods, and integrated data analysis to build a conclusive structural assignment.
Caption: Workflow for the spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
¹H NMR Spectroscopy
¹H NMR provides information on the number, chemical environment, and connectivity of protons in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Instrumentation: The spectrum is recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[1]
-
Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[2]
Data Interpretation and Expected Signals:
-
Methoxyphenyl Protons:
-
A singlet for the methoxy (-OCH₃) protons is expected around δ 3.8 ppm .[3]
-
The four aromatic protons of the 4-methoxyphenyl ring will appear as a characteristic AA'BB' system, often resolving into two doublets, one for H-2'/H-6' (ortho to the pyrazole) and one for H-3'/H-5' (meta to the pyrazole). These typically resonate between δ 6.9 and 7.8 ppm .[3][4]
-
-
Pyrazole Ring Protons:
-
The protons on the pyrazole ring (H-4 and H-5) will have distinct chemical shifts. The H-5 proton is typically downfield compared to the H-4 proton.
-
A broad singlet corresponding to the N-H proton of the pyrazole ring is expected, with a chemical shift that can vary significantly depending on solvent and concentration.
-
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: The spectrum is recorded on the same NMR spectrometer, with the carbon channel typically operating at 75 MHz for a 300 MHz instrument.[1]
-
Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line.
Data Interpretation and Expected Signals:
-
Methoxyphenyl Carbons:
-
The methoxy (-OCH₃) carbon will appear at approximately δ 55 ppm .[3]
-
The quaternary carbon C-4' (attached to the methoxy group) is expected around δ 158-160 ppm .[3]
-
The carbon C-1' (attached to the pyrazole ring) will be a quaternary signal in the aromatic region.
-
The remaining aromatic carbons (C-2'/C-6' and C-3'/C-5') will resonate in the δ 114-130 ppm range.[3][5]
-
-
Pyrazole Ring Carbons:
-
The three carbons of the pyrazole ring (C-3, C-4, and C-5) will have characteristic shifts. C-3, being attached to the methoxyphenyl ring, will be significantly downfield.
-
Summary of NMR Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -OCH₃ | ~ 3.8 (s, 3H)[3] | ~ 55[3] |
| Phenyl H-3', H-5' | ~ 6.9 (d)[3] | ~ 114[3][5] |
| Phenyl H-2', H-6' | ~ 7.7 (d)[4] | ~ 126-129[3][5] |
| Phenyl C-1' | - | Quaternary signal |
| Phenyl C-4' | - | ~ 159-161[3][5] |
| Pyrazole H-4 | Varies | Varies |
| Pyrazole H-5 | Varies | Varies |
| Pyrazole N-H | Broad singlet | - |
| Pyrazole C-3 | - | Downfield signal |
| Pyrazole C-4 | - | Varies |
| Pyrazole C-5 | - | Varies |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[6][7]
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.[7]
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-600 cm⁻¹. Data is presented as percent transmittance versus wavenumber (cm⁻¹).[1]
Data Interpretation and Expected Absorption Bands:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H group in the pyrazole ring.
-
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ). Aliphatic C-H stretching from the -OCH₃ group appears just below 3000 cm⁻¹ (2850-2960 cm⁻¹ ).[8]
-
C=N and C=C Stretches: Aromatic and pyrazole ring C=C and C=N stretching vibrations are found in the 1450-1650 cm⁻¹ region.
-
C-O Stretch: A strong, characteristic absorption band for the aryl ether C-O bond is expected around 1250 cm⁻¹ .[1]
Summary of IR Data
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H (stretch, pyrazole) | 3100 - 3300 (broad) |
| C-H (stretch, aromatic) | 3030 - 3100 |
| C-H (stretch, -OCH₃) | 2850 - 2960 |
| C=N, C=C (ring stretch) | 1450 - 1650 |
| C-O (stretch, aryl ether) | ~ 1250 (strong)[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can offer additional structural clues.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (like GC-MS or LC-MS), is used. High-resolution mass spectrometry (HRMS) is employed for accurate mass determination.[9]
-
Data Acquisition: The sample is ionized (e.g., via Electrospray Ionization, ESI) and the mass-to-charge ratios (m/z) of the resulting ions are measured.
Data Interpretation and Expected Data:
-
Molecular Ion Peak: The molecular formula of this compound is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 175.08 would be the prominent peak. HRMS data can confirm the elemental composition to within a few parts per million.
-
Fragmentation Pattern: The molecule may fragment in predictable ways, such as the loss of the methoxy group or cleavage of the pyrazole ring, providing further structural evidence.
Summary of MS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| [M+H]⁺ (ESI-MS) | m/z 175.08 |
| Key Fragments | Fragments corresponding to the pyrazole and methoxyphenyl moieties. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems.
Experimental Protocol:
-
Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).[6][10]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance of the sample is measured over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorption (λ_max) is reported.[6]
Data Interpretation and Expected Data:
-
Electronic Transitions: The conjugated system formed by the pyrazole and methoxyphenyl rings is expected to exhibit strong π → π* transitions.
-
Absorption Maxima (λ_max): The compound is expected to show one or more strong absorption bands in the UV region, typically between 250 and 350 nm .[10][11] The exact position and intensity of the λ_max can be influenced by the solvent.
Summary of UV-Vis Data
| Parameter | Expected Value |
| λ_max | 250 - 350 nm[10][11] |
| Type of Transition | π → π* |
Conclusion
The structural confirmation of this compound is reliably achieved through the synergistic use of NMR, IR, MS, and UV-Vis spectroscopy. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and the connectivity of the pyrazole and methoxyphenyl rings. IR spectroscopy confirms the presence of key functional groups such as the N-H, C-O ether, and aromatic rings. Mass spectrometry verifies the molecular weight and elemental composition, while UV-Vis spectroscopy confirms the nature of the conjugated electronic system. The collective data from these techniques provides a comprehensive and unambiguous confirmation of the molecular structure, which is a fundamental requirement for any further study or application of the compound.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. flore.unifi.it [flore.unifi.it]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration – Material Science Research India [materialsciencejournal.org]
- 7. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. physchemres.org [physchemres.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 3-(4-methoxyphenyl)-1H-pyrazole: A Technical Guide to its Core Targets
For Immediate Release
This technical guide provides an in-depth analysis of the potential therapeutic targets of the chemical scaffold 3-(4-methoxyphenyl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific literature to illuminate the biological activities and mechanisms of action associated with this pyrazole derivative, highlighting its promise in oncology and anti-inflammatory applications.
The this compound core has been identified as a versatile pharmacophore, with its derivatives demonstrating significant inhibitory activity against a range of molecular targets crucial in disease pathogenesis. This guide will delve into the quantitative data from key studies, detail the experimental methodologies for assessing its biological effects, and visualize the complex signaling pathways and experimental workflows.
Key Therapeutic Targets and Biological Activities
Derivatives of this compound have shown potent activity against several key proteins implicated in cancer and inflammation. These include Cyclin-Dependent Kinases (CDKs), tubulin, Carbonic Anhydrases (CAs), and Janus Kinases (JAKs).
Anticancer Activity
The anticancer potential of this compound derivatives has been demonstrated through the inhibition of several key regulators of cell proliferation and survival.
Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives incorporating the this compound moiety have been shown to inhibit CDK2 and CDK9.[1] These kinases are pivotal in regulating cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Tubulin Polymerization Inhibition: Several studies have highlighted the ability of this compound derivatives to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton induces mitotic arrest and subsequent apoptotic cell death in cancer cells.
Carbonic Anhydrase (CA) Inhibition: The inhibition of human carbonic anhydrase isoforms, particularly hCA I and II, has been reported for sulfonamide-bearing pyrazoline derivatives containing the 4-methoxyphenyl group. As CAs are involved in pH regulation and are often overexpressed in tumors, their inhibition presents a viable anticancer strategy.
Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its dysregulation is implicated in various cancers and inflammatory diseases. Pyrazole derivatives have been identified as potent inhibitors of JAKs, suggesting their utility in treating related pathologies.[2]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are primarily linked to their ability to modulate key inflammatory pathways. Inhibition of the JAK/STAT pathway, for instance, can attenuate the production of pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various this compound derivatives against different cancer cell lines and specific molecular targets.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9a | Hela | 2.59 | [1] |
| 14g | MCF7 | 4.66 | [1] |
| 14g | HCT-116 | 1.98 | [1] |
Table 2: Enzyme Inhibition by this compound Derivatives
| Compound Class | Target Enzyme | IC50/Kᵢ (nM) | Reference |
| Pyrazolo[3,4-b]pyridines | CDK2 | 460 - 1630 | [1] |
| Pyrazolo[3,4-b]pyridines | CDK9 | 262 - 801 | [1] |
| Benzenesulfonamides | hCA I | 316.7 - 533.1 (Kᵢ) | |
| Benzenesulfonamides | hCA II | 412.5 - 624.6 (Kᵢ) | |
| 4-amino-(1H)-pyrazole derivatives | JAK1 | 3.4 | |
| 4-amino-(1H)-pyrazole derivatives | JAK2 | 2.2 | |
| 4-amino-(1H)-pyrazole derivatives | JAK3 | 3.5 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[3][4][5][6]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.[7][8][9]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on the expression or phosphorylation status of target proteins.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[10][11][12][13][14]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.
Caption: EGFR Signaling Pathway.[15][16][17][18]
References
- 1. mdpi.com [mdpi.com]
- 2. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. cdn.hellobio.com [cdn.hellobio.com]
- 15. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Anti-Inflammatory Potential of Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold represents a cornerstone in the development of anti-inflammatory therapeutics. This technical guide provides an in-depth exploration of the anti-inflammatory properties of pyrazole compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.
Introduction to Pyrazole Compounds in Inflammation
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile framework in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, with anti-inflammatory effects being particularly prominent.[2] The success of the selective COX-2 inhibitor Celecoxib, which features a pyrazole core, has solidified the importance of this scaffold in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).[3] Traditional NSAIDs, while effective, are associated with gastrointestinal and cardiovascular side effects due to their non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4] Pyrazole-based compounds offer the potential for selective COX-2 inhibition, thereby mitigating these adverse effects.[5]
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their interaction with key enzymatic pathways and signaling cascades involved in the inflammatory response.
2.1. Inhibition of Cyclooxygenase (COX) Enzymes: The most well-characterized mechanism is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins (PGs).[1] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory drugs.[4] Many pyrazole compounds exhibit potent and selective inhibition of COX-2.[5]
2.2. Inhibition of 5-Lipoxygenase (5-LOX): Some pyrazole derivatives also demonstrate inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes (LTs), another class of potent pro-inflammatory mediators.[1][5] Dual inhibition of both COX-2 and 5-LOX is a promising strategy for developing broad-spectrum anti-inflammatory agents with an improved safety profile.[5]
2.3. Modulation of Pro-inflammatory Cytokines: Pyrazole compounds have been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][6] This modulation often occurs through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]
Quantitative Anti-Inflammatory Data
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various pyrazole derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [2] |
| 3-(Trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [5] |
| 3,5-Diarylpyrazole | - | 0.01 | - | [5] |
| Pyrazole-thiazole hybrid | - | 0.03 | - | [5] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [5] |
| 1,5-Diaryl Pyrazole (T3) | 4.655 | 0.781 | 5.96 | [7] |
| 1,5-Diaryl Pyrazole (T5) | 5.596 | 0.781 | 7.16 | [7] |
| Pyrazole-pyridazine hybrid (5f) | 14.34 | 1.50 | 9.56 | [8] |
| Pyrazole-pyridazine hybrid (6f) | 9.56 | 1.15 | 8.31 | [8] |
Table 2: In Vitro 5-LOX Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative | 5-LOX IC50 (µM) | Reference |
| Pyrazole-thiazole hybrid | 0.12 | [5] |
| Pyrazole derivative (unspecified) | 0.08 | [5] |
| Pyrazoline (Compound 2g) | 80 | [1] |
Table 3: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema)
| Compound/Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Pyrazole derivatives (general) | 10 | 65-80 | [5] |
| Pyrazole-thiazole hybrid | - | 75 | [5] |
| Pyrazoline (Compound 2d) | 0.0057 mmol/kg | High | [1] |
| Pyrazoline (Compound 2e) | 0.0057 mmol/kg | High | [1] |
Table 4: Cytokine Inhibition by Pyrazole Derivatives in LPS-Stimulated Macrophages
| Compound/Derivative | Concentration (µM) | Cytokine | Inhibition (%) | Reference |
| Unspecified Pyrazole | 5 | IL-6 | 85 | [5] |
| Pyrazole-pyridazine hybrid (6f) | 50 | TNF-α | 70 | [8] |
| Pyrazole-pyridazine hybrid (6f) | 50 | IL-6 | 78 | [8] |
| Pyrazole derivative (6g) | IC50 = 9.562 | IL-6 | 50 | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
4.1. In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of pyrazole compounds to inhibit the COX-1 and COX-2 isoforms.
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic Acid.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the respective COX enzyme (COX-1 or COX-2).
-
Add various concentrations of the test pyrazole compound (dissolved in a suitable solvent like DMSO) or a reference inhibitor (e.g., Celecoxib) to the reaction mixture.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
4.2. In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (or other suitable rodent strain).
-
Inducing Agent: 1% w/v solution of carrageenan in sterile saline.
-
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test pyrazole compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally at a predetermined dose.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group (treated with vehicle only) using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
4.3. Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay assesses the ability of pyrazole compounds to suppress the production of pro-inflammatory cytokines.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulant: Lipopolysaccharide (LPS).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test pyrazole compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Determine the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control group.
-
Visualizing the Molecular Landscape
5.1. Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by pyrazole compounds.
Caption: Arachidonic Acid Cascade and Inhibition by Pyrazole Compounds.
Caption: NF-κB Signaling Pathway and its Inhibition.
5.2. Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for In Vitro COX Inhibition Assay.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
Pyrazole compounds have unequivocally demonstrated their value as a privileged scaffold in the design of novel anti-inflammatory agents. Their ability to selectively inhibit COX-2, and in some cases, dually inhibit COX-2 and 5-LOX, along with their capacity to modulate pro-inflammatory cytokine production, underscores their therapeutic potential. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize pyrazole-based anti-inflammatory drugs. Future research should focus on elucidating the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive preclinical and clinical studies to evaluate the safety and efficacy of promising candidates. The continued investigation of pyrazole derivatives holds significant promise for the development of the next generation of anti-inflammatory therapies with improved efficacy and safety profiles.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Screening of 3-(4-methoxyphenyl)-1H-pyrazole for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyrazole derivatives are a significant class of heterocyclic compounds extensively explored for the design of potent and selective anticancer agents.[1] Their unique chemical structures confer a broad spectrum of pharmacological activities, making them a "privileged scaffold" in medicinal chemistry.[2] This guide details the foundational steps for the initial anticancer screening of a specific scaffold, 3-(4-methoxyphenyl)-1H-pyrazole. It covers a common synthetic approach, presents representative in vitro cytotoxicity data, provides a detailed protocol for the widely used MTT assay, and discusses potential mechanisms of action such as the induction of apoptosis. The methodologies and data are structured to serve as a practical resource for professionals in oncology drug discovery.
Synthesis and Chemical Profile
The synthesis of this compound and its derivatives is often achieved through established chemical reactions. A prevalent method is the Claisen-Schmidt condensation, which involves the reaction of an aryl methyl ketone with an aryl aldehyde to form a chalcone, followed by cyclization with hydrazine.[3] The structural characterization of the synthesized compounds is confirmed using various spectroscopic techniques, including FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[4][5]
Caption: Generalized synthetic workflow for this compound derivatives.
In Vitro Cytotoxicity Screening
The initial evaluation of anticancer potential involves assessing the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.[6] The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard, reliable colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[4][7][8]
Data Presentation: Cytotoxic Activity
The following table summarizes representative cytotoxic activity (IC₅₀ values) of various pyrazole derivatives against common human cancer cell lines, illustrating the potential of this chemical class. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| Derivative A | HCT-116 (Colon) | 3.6 | [1] |
| HeLa (Cervical) | 1.7 | [1] | |
| Derivative B | MCF-7 (Breast) | 5.21 | [1] |
| Derivative C | A549 (Lung) | 0.19 | [2] |
| Derivative D | Hela (Cervical) | 2.59 | [9][10] |
| HCT-116 (Colon) | 1.98 | [9][10] | |
| Derivative E | SK-MEL-28 (Melanoma) | 3.46 | [6] |
Note: Data is compiled from multiple sources on various pyrazole derivatives to demonstrate the range of activity. Values are mean of triplicate experiments.
Experimental Protocols
A detailed and reproducible protocol is critical for the accurate assessment of cytotoxic activity.
Protocol: MTT Cell Viability Assay
This protocol outlines the steps for determining the IC₅₀ values of test compounds.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete medium.
-
Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for 48 hours under the same conditions.[4]
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the optical density (OD) of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Preliminary Mechanism of Action (MoA)
Understanding the MoA is crucial for drug development. Many pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][11] This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes.[11]
Apoptosis Induction Pathway
Preliminary MoA studies often investigate key apoptotic markers. For instance, some pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), activation of caspases (like caspase-3), and regulation of pro- and anti-apoptotic proteins such as Bax and Bcl-2.[1][11]
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. publishatcj.com [publishatcj.com]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its remarkable structural versatility and ability to engage in a multitude of biological interactions have cemented its importance in the development of novel therapeutic agents. This technical guide provides a comprehensive review of pyrazole derivatives, focusing on their synthesis, biological activities, and the intricate structure-activity relationships that govern their medicinal applications. We delve into key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a vital resource for professionals in drug discovery and development.
Synthetic Strategies for Pyrazole Derivatives
The construction of the pyrazole core and its subsequent derivatization are pivotal to exploring its full therapeutic potential. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern catalyzed and multicomponent approaches.
One of the most fundamental and widely employed methods for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This versatile reaction allows for the introduction of a wide range of substituents on the pyrazole ring, enabling extensive structure-activity relationship (SAR) studies. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol is a common first step to produce 3-methyl-5-pyrazolone, a key intermediate for further derivatization.[2]
Another prevalent strategy involves the 1,3-dipolar cycloaddition of nitrilimines, generated in situ from arylhydrazones, with various vinyl derivatives.[1] This method offers a high degree of regioselectivity and is particularly useful for the synthesis of 1,3,5-substituted pyrazoles. Furthermore, modern synthetic techniques, such as microwave-assisted organic synthesis (MAOS), have been shown to significantly reduce reaction times and improve yields for the synthesis of pyrazole derivatives.[3]
Therapeutic Applications of Pyrazole Derivatives
Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their investigation and development for a multitude of diseases.[4] Several FDA-approved drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the phosphodiesterase inhibitor sildenafil, feature the pyrazole motif, highlighting its clinical significance.[5] The following sections will explore the application of pyrazole derivatives in key therapeutic areas.
Anticancer Activity
The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrazole derivatives have emerged as a promising class of compounds.[6] They have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[7][8]
A series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives were synthesized and evaluated for their inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[7] Several of these compounds exhibited potent anticancer activity against HepG2 and MCF-7 cancer cell lines.[7] Another study reported on pyrazole derivatives that induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS).[8] The compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) was identified as a particularly active agent, with IC50 values of 14.97 µM and 6.45 µM after 24 and 48 hours of treatment, respectively.[8]
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3f | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [8] |
| 51d | A549 | 1.98 ± 1.10 | [3] |
| Compound 6b | HNO-97 | 10.5 | [9] |
| Compound 6d | HNO-97 | 10 | [9] |
| Pyrazoloacridine (NSC 366140) | Various (Phase II clinical trials) | - |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases, and the development of effective anti-inflammatory agents remains a critical therapeutic goal. Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prominent example of a selective COX-2 inhibitor.[5]
The anti-inflammatory activity of pyrazole derivatives is often evaluated using the carrageenan-induced rat paw edema model.[10] In one study, a series of pyrazole-substituted nitrogenous heterocyclic compounds were synthesized and assessed for their anti-inflammatory properties.[10] Several compounds demonstrated excellent anti-inflammatory activity, with percentage inhibitions of edema ranging from 84.39% to 89.57%, which was comparable to or better than the standard drugs indomethacin and celecoxib.[10] The mechanism of action for many anti-inflammatory pyrazoles involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[11]
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | Assay | % Inhibition of Edema | Reference |
| Compound 2a | Carrageenan-induced rat paw edema | 85.23 ± 1.92 | [10] |
| Compound 2b | Carrageenan-induced rat paw edema | 85.78 ± 0.99 | [10] |
| Compound 6b | Carrageenan-induced rat paw edema | 85.23 ± 1.92 (4h) | [10] |
| Compound 4 | Protein denaturation | Better than Diclofenac sodium | [12] |
Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Pyrazole derivatives have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.[13][14]
The antimicrobial activity of pyrazole derivatives is typically assessed by determining their minimum inhibitory concentration (MIC) against various microbial strains.[15] A series of novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives were synthesized and evaluated for their antimicrobial properties.[13] One compound, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a), displayed potent antibacterial and antifungal activities, with MIC values ranging from 62.5 to 125 µg/mL against bacteria and 2.9 to 7.8 µg/mL against fungi.[13]
Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 21a | Bacteria | 62.5 - 125 | [13] |
| Compound 21a | Fungi | 2.9 - 7.8 | [13] |
| Compound 3 | E. coli | 0.25 | [12] |
| Compound 4 | S. epidermidis | 0.25 | [12] |
| Compound 2 | A. niger | 1 | [12] |
Antiviral Activity
The ongoing threat of viral infections underscores the need for new antiviral therapies. Pyrazole derivatives have been investigated for their potential to inhibit the replication of various viruses.[16][17]
A study on hydroxyquinoline-pyrazole derivatives demonstrated their antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E.[16] These compounds showed promising results in plaque reduction and viral inhibition assays, with selectivity indices indicating their potential as selective antiviral agents.[16] Another series of 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives were evaluated for their activity against a panel of RNA and DNA viruses.[17] Several compounds in this series were found to be effective against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV).[17]
Table 4: Antiviral Activity of Selected Pyrazole Derivatives
| Compound | Virus | EC50 (µM) | Reference |
| Compound 7e | YFV | 3.6 | [17] |
| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition | [16] |
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of pyrazole derivatives are provided below.
General Procedure for the Synthesis of 1-(2-Pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine Derivatives
A mixture of the appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 2-hydrazinopyridine (1 mmol) in ethanol (20 mL) was subjected to microwave irradiation at 120°C for 10-15 minutes. After cooling, the resulting solid was filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the pure product.[7]
In Vitro Anticancer Activity (MTT Assay)
Human cancer cell lines (e.g., HepG2, MCF-7) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.[7]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
Male Wistar rats were divided into groups and fasted overnight. The initial paw volume of each rat was measured using a plethysmometer. The test compounds, standard drug (e.g., indomethacin), or vehicle were administered orally. After one hour, 0.1 mL of a 1% carrageenan solution was injected into the sub-plantar region of the right hind paw. The paw volume was measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage inhibition of edema was calculated by comparing the increase in paw volume in the treated groups to the control group.[10]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of the compounds were prepared in a 96-well microplate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi. A standardized inoculum of the test microorganism was added to each well. The plates were incubated at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi). The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[15]
Antiviral Plaque Reduction Assay
Confluent monolayers of host cells (e.g., Vero E6 for coronaviruses) were infected with a known titer of the virus in the presence of various concentrations of the test compounds. After an incubation period to allow for viral adsorption, the cells were overlaid with a medium containing carboxymethyl cellulose to restrict viral spread to adjacent cells. The plates were incubated for several days to allow for plaque formation. The cells were then fixed and stained with crystal violet, and the number of plaques was counted. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, was determined.[16]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological context and the experimental processes involved in the study of pyrazole derivatives, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: A generalized experimental workflow for the discovery and development of pyrazole-based drugs.
Caption: Mechanism of action of anti-inflammatory pyrazole derivatives via COX inhibition.
Caption: A simplified signaling pathway for pyrazole-induced apoptosis in cancer cells.
Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of new and effective therapeutic agents. Its synthetic tractability and diverse biological activities make it a highly attractive starting point for drug design and development. This technical guide has provided a comprehensive overview of the current state of pyrazole medicinal chemistry, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts. It is hoped that this resource will serve as a valuable tool for researchers and scientists working to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of Pyrazole Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to serve as a bioisostere for other aromatic rings have cemented its role in the development of a multitude of therapeutic agents.[1][2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazole analogs, offering insights into the rational design of potent and selective modulators of various biological targets. We will delve into quantitative SAR data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Principles of Pyrazole SAR: A Versatile Bioisostere
The pyrazole ring's utility in drug design often stems from its role as a bioisosteric replacement for other cyclic structures, such as benzene or other heterocycles. This substitution can lead to significant improvements in physicochemical properties, including enhanced potency and metabolic stability.[1] Key to its versatility is the presence of two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.
SAR of Pyrazole Analogs as Kinase Inhibitors
Protein kinases are a major class of drug targets, and pyrazole-based compounds have emerged as potent inhibitors of various kinases, playing a crucial role in oncology and the treatment of inflammatory diseases. The substitution pattern on the pyrazole ring is critical in determining the inhibitory activity and selectivity of these compounds.
Case Study: Rearranged during Transfection (RET) Kinase Inhibitors
The following table summarizes the SAR for a series of pyrazole derivatives as RET kinase inhibitors. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50).
| Compound | R1 | R2 | RET Kinase IC50 (nM) |
| 1a | -H | -NH2 | 150 |
| 1b | -Cl | -NH2 | 80 |
| 1c | -F | -NH2 | 75 |
| 1d | -H | -NH-c-propyl | 50 |
| 1e | -H | -NH-cyclobutyl | 35 |
| 1f | -H | -N(CH3)2 | 200 |
SAR Analysis:
-
Substitution at R1: Introduction of a halogen at the R1 position (compounds 1b and 1c ) generally leads to a modest increase in potency compared to the unsubstituted analog (1a ).
-
Substitution at R2: The nature of the substituent at the R2 position has a more pronounced effect. Small cycloalkylamino groups (compounds 1d and 1e ) significantly enhance inhibitory activity compared to a simple amino group (1a ). In contrast, a dimethylamino substituent (1f ) results in a loss of potency. This suggests that a hydrogen bond donor at this position is favorable for activity.
SAR of Pyrazole Analogs as Anticancer Agents
The anticancer activity of pyrazole derivatives often stems from their ability to inhibit various kinases involved in cell cycle progression and signaling pathways, or through other mechanisms like inducing apoptosis.
Case Study: Pyrazole Derivatives Against Cancer Cell Lines
The following table presents the cytotoxic activity (IC50) of a series of pyrazole analogs against different human cancer cell lines.
| Compound | R1 | R2 | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| 2a | -H | -NO2 | 15.2 | 12.5 | 18.7 |
| 2b | -Cl | -NO2 | 8.5 | 7.1 | 9.3 |
| 2c | -OCH3 | -NO2 | 10.1 | 9.8 | 11.4 |
| 2d | -H | -CN | 25.6 | 22.3 | 28.1 |
| 2e | -H | -NH2 | > 50 | > 50 | > 50 |
SAR Analysis:
-
Effect of Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like a nitro group (-NO2) at the R2 position appears to be crucial for cytotoxic activity (compounds 2a-c ). Replacing the nitro group with a cyano group (-CN) leads to a significant decrease in activity (2d ), while an electron-donating amino group (-NH2) results in a loss of activity (2e ).
-
Substitution at R1: A chloro substituent at the R1 position (2b ) enhances the anticancer activity compared to the unsubstituted analog (2a ), suggesting that halogen substitution can be beneficial. A methoxy group at R1 (2c ) also maintains good activity.
SAR of Pyrazole Carboxamides as CB1 Receptor Antagonists
Diarylpyrazole derivatives, such as Rimonabant, are well-known cannabinoid receptor 1 (CB1) antagonists. The SAR of this class of compounds has been extensively studied.[3]
Key SAR Findings for 1,5-Diarylpyrazole CB1 Antagonists:
The following table illustrates the impact of substitutions on the pyrazole core on CB1 receptor binding affinity (Ki).
| Compound | R1 (at C1-phenyl) | R2 (at C5-phenyl) | R3 (at C3-carboxamide) | CB1 Ki (nM) |
| 3a (Rimonabant) | 2,4-dichloro | 4-chloro | N-piperidino | 7.5 |
| 3b | 2,4-dichloro | 4-bromo | N-piperidino | 6.8 |
| 3c | 2,4-dichloro | 4-iodo | N-piperidino | 5.2 |
| 3d | 2,4-dichloro | 4-chloro | N-pyrrolidino | 15.4 |
| 3e | 2,4-dichloro | 4-chloro | N,N-diethyl | 35.2 |
| 3f | 4-chloro | 4-chloro | N-piperidino | 88.1 |
SAR Analysis:
-
C1-Phenyl Substituent (R1): A 2,4-dichlorophenyl group at the N1 position of the pyrazole ring is optimal for high affinity. A single 4-chloro substituent (3f ) leads to a significant drop in potency.
-
C5-Phenyl Substituent (R2): A para-halogen substituent on the C5-phenyl ring is favored. The affinity increases with the size of the halogen (Cl < Br < I), as seen in compounds 3a-c .
-
C3-Carboxamide Substituent (R3): A cyclic amine, particularly a piperidino group, at the C3-carboxamide position is crucial for high potency. Smaller cyclic amines like pyrrolidine (3d ) or acyclic amines like diethylamine (3e ) result in reduced affinity.
Experimental Protocols
Synthesis of 1,5-Diarylpyrazoles (e.g., Celecoxib Analogs)
A common and robust method for the synthesis of 1,5-diarylpyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[1][4]
General Procedure for the Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib): [5]
-
Preparation of the 1,3-Diketone: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione is prepared via a Claisen condensation of 4'-methylacetophenone with ethyl trifluoroacetate in the presence of a strong base like sodium methoxide.
-
Cyclocondensation:
-
A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
-
4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.
-
A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.
-
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of pyrazole analogs in inhibiting the activity of a specific protein kinase.[2]
General Procedure:
-
Reagent Preparation: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.
-
Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.
-
Reaction Initiation:
-
In a 96-well plate, add the kinase, the test compound dilution, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Landscape: Signaling Pathways and Workflows
c-Jun N-terminal Kinase (JNK) Signaling Pathway
The JNK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Pyrazole derivatives have been developed as potent JNK inhibitors.[6]
Polo-like Kinase 1 (PLK1) in Mitosis
PLK1 is a key regulator of the cell cycle, and its inhibition by small molecules, including pyrazole analogs, is a promising strategy for cancer therapy.[7][8]
Experimental Workflow for Pyrazole-Based Drug Discovery
The discovery and development of novel pyrazole-based drugs follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.[2][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[1][2] This reaction provides an efficient route to synthesize pyrazole-4-carbaldehydes, which are valuable intermediates in the synthesis of various biologically active molecules and functional materials.[3][4] These compounds serve as crucial building blocks for pharmaceuticals, agrochemicals, and dyes.[3][5]
The reaction typically involves the use of a Vilsmeier reagent, which is a chloromethyleneiminium salt formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[5][6][7] The resulting electrophilic iminium salt then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of a 4-formylpyrazole after hydrolysis.[5][8]
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction, including conventional, microwave-assisted, and ultrasonic methods.
Reaction Mechanism
The Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloromethyleneiminium salt, also known as the Vilsmeier reagent.[5][6]
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.
-
Intermediate Formation and Cyclization: This attack leads to the formation of an intermediate which, in the case of starting from hydrazones, undergoes cyclization to form the pyrazole ring.[5][9]
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during workup to yield the final pyrazole-4-carbaldehyde.[5]
A general schematic of the Vilsmeier-Haack reaction starting from a hydrazone is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. chemmethod.com [chemmethod.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. degres.eu [degres.eu]
Synthesis of Substituted Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of substituted pyrazole derivatives, a critical scaffold in medicinal chemistry and materials science. The following sections offer a selection of established and modern synthetic methods, complete with experimental procedures, quantitative data, and visual guides to the underlying chemical logic.
Introduction to Pyrazole Synthesis
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole ring is a versatile pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anxiolytic sotorasib. The continued interest in pyrazole derivatives drives the development of efficient and diverse synthetic methodologies.
The primary strategies for constructing the pyrazole core include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr pyrazole synthesis), multicomponent reactions (MCRs), and 1,3-dipolar cycloadditions.[1][2][3][4] This document will focus on providing detailed protocols for some of the most robust and widely used methods.
Comparative Data of Synthetic Protocols
The following table summarizes the reaction conditions and yields for the synthesis of various substituted pyrazoles, allowing for a direct comparison of different methodologies.
| Protocol | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Knorr Pyrazole Synthesis | Ethyl acetoacetate, Phenylhydrazine | Glacial Acetic Acid | 1-Propanol | 100 | 1 | High | [5][6] |
| Knorr Pyrazole Synthesis | 1,3-Diketones, Hydrazines | Lithium perchlorate | Ethylene glycol | Room Temp. | - | 70-95 | [1] |
| Silver-Catalyzed Synthesis | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver catalyst | - | 60 | - | Moderate-Excellent | [7] |
| Iodine-Promoted Cascade | 1,3-Dicarbonyl compounds, Oxamic acid thiohydrazides | Iodine, TsOH | N,N-Dimethylacetamide | Room Temp. | - | 59-98 | [1] |
| Microwave-Assisted Synthesis | Tosylhydrazones, α,β-Unsaturated carbonyl compounds | - | Solvent-free | Microwave | Short | High | [1] |
| Multicomponent Synthesis | Aromatic aldehydes, Malononitrile, Phenylhydrazine | Solid-phase vinyl alcohol | Solvent-free | - | - | - | [8] |
| Synthesis from Primary Amines | 2,4,4-trimethylpentan-2-amine, 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 38 | [9][10] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of a Pyrazolone
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, a variation of the classic Knorr pyrazole synthesis.[5][6]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the ketoester is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring to facilitate precipitation.
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Rinse the collected solid with a small amount of cold water.
-
Allow the product to air dry completely.
-
For further purification, the crude product can be recrystallized from ethanol.[5]
Protocol 2: Multicomponent Synthesis of Polysubstituted Pyrazoles
This protocol describes a one-pot, three-component synthesis for highly substituted pyrazoles.[8]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Phenylhydrazine
-
Solid-phase vinyl alcohol (SPVA) catalyst
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Add the solid-phase vinyl alcohol (SPVA) catalyst to the mixture.
-
The reaction is conducted under solvent-free conditions.
-
Stir the reaction mixture at the appropriate temperature (optimized for specific substrates) until completion, monitored by TLC.
-
Upon completion, the solid catalyst can be recovered by filtration.
-
The crude product is then purified by column chromatography or recrystallization.
Protocol 3: Synthesis of N-Substituted Pyrazoles from Primary Amines
This method provides a direct route to N-alkyl and N-aryl pyrazoles from primary amines and 1,3-diketones.[9][10]
Materials:
-
Primary amine (e.g., 2,4,4-trimethylpentan-2-amine)
-
1,3-Diketone (e.g., 2,4-pentanedione)
-
O-(4-nitrobenzoyl)hydroxylamine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the primary amine (1.00 mmol) and 2,4-pentanedione (1.10 mmol) in 5.0 mL of DMF, add O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol).
-
Heat the reaction mixture at 85°C for 1.5 hours.
-
After cooling to room temperature, the reaction mixture is worked up by extraction.
-
The crude product is purified by silica gel chromatography to afford the N-substituted pyrazole.[10]
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general workflow and logical relationships of the described pyrazole synthesis protocols.
Caption: General experimental workflow for the synthesis of substituted pyrazoles.
Caption: Key synthetic strategies for accessing substituted pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the N-Arylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the N-arylation of pyrazoles, a critical transformation in the synthesis of compounds with significant applications in medicinal chemistry and materials science. The N-arylpyrazole motif is a common scaffold in numerous biologically active molecules. This document outlines three robust and widely used methods for this synthesis: Copper-Catalyzed N-Arylation (Ullmann Condensation), Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination), and a Transition-Metal-Free approach.
Introduction
The formation of a carbon-nitrogen bond between an aryl group and a pyrazole ring is a key synthetic step in the development of new pharmaceuticals and functional materials. Traditional methods often required harsh reaction conditions and had limited substrate scope. Modern catalytic systems have enabled milder, more efficient, and more versatile N-arylation reactions. This document provides detailed protocols for three such methods, allowing researchers to select the most appropriate procedure based on their specific substrates and laboratory capabilities.
Core Methodologies
Three primary methods for the N-arylation of pyrazoles are detailed below, each with its own advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): This classic method has been significantly improved with the use of ligands, allowing for lower reaction temperatures and broader substrate compatibility. It is a cost-effective and reliable method, particularly for aryl iodides and bromides.[1][2][3][4]
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): Known for its exceptional functional group tolerance and broad substrate scope, this method is highly effective for coupling a wide range of aryl halides (including chlorides) and triflates with pyrazoles.[5][6][7][8]
-
Transition-Metal-Free N-Arylation: This approach offers an alternative for sensitive substrates that may not be compatible with transition metal catalysts. One such method utilizes diaryliodonium salts as the arylating agent under mild conditions.[9][10]
Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental process, a generalized workflow for the N-arylation of pyrazoles is presented below.
Caption: General experimental workflow for the N-arylation of pyrazoles.
Data Presentation: Comparative Analysis of N-Arylation Methods
The following tables summarize quantitative data for the N-arylation of pyrazoles under different catalytic systems.
Table 1: Copper-Catalyzed N-Arylation of Pyrazoles with Aryl Halides [1][3][11][12]
| Pyrazole (equiv.) | Aryl Halide (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyrazole (1.0) | 4-Iodotoluene (1.2) | CuI (5) | L-proline (20) | K2CO3 (2.0) | DMSO | 90 | 24 | 92 |
| Pyrazole (1.0) | 4-Bromoacetophenone (1.2) | CuI (10) | 1,10-Phenanthroline (20) | Cs2CO3 (2.0) | Toluene | 110 | 24 | 85 |
| Pyrazole (1.0) | 1-Iodonaphthalene (1.2) | CuI (10) | N,N'-Dimethylethylenediamine (20) | K3PO4 (2.0) | Dioxane | 110 | 24 | 91 |
| 3,5-Dimethylpyrazole (1.0) | 4-Iodotoluene (1.2) | CuI (10) | N,N'-Dimethylethylenediamine (20) | K3PO4 (2.0) | Dioxane | 110 | 24 | 89 |
| Pyrazole (1.0) | 2-Bromotoluene (1.2) | CuI (10) | N,N'-Dimethylethylenediamine (20) | K3PO4 (2.0) | Dioxane | 110 | 24 | 78 |
Table 2: Palladium-Catalyzed N-Arylation of Pyrazoles with Aryl Halides and Triflates [5][13][14]
| Pyrazole (equiv.) | Aryl Halide/Triflate (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyrazole (1.2) | 4-Chlorotoluene (1.0) | Pd2(dba)3 (2) | XPhos (4) | K3PO4 (2.0) | t-BuOH | 100 | 12 | 95 |
| Pyrazole (1.2) | 4-Bromobenzonitrile (1.0) | Pd(OAc)2 (2) | SPhos (4) | K2CO3 (2.0) | Toluene | 100 | 18 | 91 |
| 3-Trimethylsilylpyrazole (1.1) | Phenyl triflate (1.0) | Pd(OAc)2 (2) | tBuBrettPhos (3) | K2CO3 (2.0) | Toluene | 100 | 15 | 98 |
| Pyrazole (1.2) | 2-Chloropyridine (1.0) | Pd2(dba)3 (2) | Xantphos (4) | Cs2CO3 (2.0) | Dioxane | 110 | 24 | 88 |
| 4-Nitropyrazole (1.2) | 4-Anisoleboronic acid (1.0) | Pd(OAc)2 (5) | - | Na2CO3 (2.0) | Toluene | 80 | 12 | 85 |
Table 3: Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts [9][10]
| Pyrazole (equiv.) | Diaryliodonium Salt (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyrazole (2.0) | Diphenyliodonium triflate (1.0) | aq. NH3 | CH2Cl2 | RT | 0.5 | 98 |
| 3-Methylpyrazole (2.0) | Bis(4-fluorophenyl)iodonium triflate (1.0) | aq. NH3 | CH2Cl2 | RT | 0.5 | 95 |
| 4-Bromopyrazole (2.0) | Diphenyliodonium triflate (1.0) | aq. NH3 | CH2Cl2 | RT | 1.0 | 92 |
| Pyrazole (2.0) | (4-Methoxyphenyl)phenyliodonium triflate (1.0) | aq. NH3 | CH2Cl2 | RT | 0.5 | 94 |
| Pyrazole (2.0) | (4-Nitrophenyl)phenyliodonium triflate (1.0) | aq. NH3 | CH2Cl2 | RT | 1.0 | 89 |
Experimental Protocols
Protocol 1: Copper-Diamine-Catalyzed N-Arylation of Pyrazole (General Procedure)[1][11]
This protocol is a general procedure for the N-arylation of pyrazoles using a copper-diamine catalytic system, which is effective for both aryl iodides and bromides.[1][3]
Materials:
-
Pyrazole (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%)
-
Potassium phosphate (K3PO4, 2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Resealable Schlenk tube
-
Magnetic stir bar
-
Argon or nitrogen gas supply
Procedure:
-
To a resealable Schlenk tube containing a magnetic stir bar, add CuI (19.0 mg, 0.1 mmol), pyrazole (68.1 mg, 1.0 mmol), and K3PO4 (424.6 mg, 2.0 mmol).
-
Seal the tube with a rubber septum, evacuate the tube, and backfill with argon. Repeat this evacuation-backfill cycle two more times.
-
Under a positive flow of argon, add the aryl halide (1.2 mmol), anhydrous dioxane (5 mL), and N,N'-dimethylethylenediamine (21.5 µL, 0.2 mmol).
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short plug of silica gel, eluting with additional ethyl acetate (20-30 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-arylpyrazole.
Protocol 2: Palladium-Catalyzed N-Arylation of Pyrazole (General Buchwald-Hartwig Procedure)[5][14]
This protocol describes a general method for the palladium-catalyzed N-arylation of pyrazoles, which is highly versatile and tolerates a wide range of functional groups.[7]
Materials:
-
Pyrazole (1.2 mmol)
-
Aryl halide or triflate (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk tube
-
Magnetic stir bar
-
Argon or nitrogen gas supply
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine Pd2(dba)3 (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and K3PO4 (424.6 mg, 2.0 mmol).
-
Add the pyrazole (81.7 mg, 1.2 mmol) and the aryl halide or triflate (1.0 mmol) to the Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure N-arylpyrazole.
Protocol 3: Transition-Metal-Free N-Arylation of Pyrazole with a Diaryliodonium Salt[9][10]
This protocol provides a rapid and mild method for the N-arylation of pyrazoles without the need for a transition metal catalyst.[9]
Materials:
-
Pyrazole (2.0 mmol)
-
Diaryliodonium triflate (1.0 mmol)
-
Aqueous ammonia (25%, 2.0 mL)
-
Dichloromethane (CH2Cl2, 10 mL)
-
Round-bottom flask
-
Magnetic stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole (136.2 mg, 2.0 mmol) and the diaryliodonium triflate (1.0 mmol) in dichloromethane (10 mL).
-
Add the aqueous ammonia solution (2.0 mL) to the mixture.
-
Stir the reaction vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpyrazole.
References
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of the Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents. The ability to strategically introduce functional groups onto the pyrazole ring is paramount for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules. This document provides a detailed overview of key techniques for pyrazole functionalization, complete with experimental protocols and comparative data to guide researchers in this critical aspect of drug discovery.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic landscape. The C4 position is electron-rich and thus susceptible to electrophilic attack, while the C3 and C5 positions are more electron-deficient.[1][2][3] The N1-H can be readily deprotonated and substituted, and the N2 nitrogen's lone pair can direct metal-catalyzed reactions.[4][5] These inherent properties give rise to a variety of functionalization strategies.
Key Functionalization Strategies
The introduction of functional groups onto the pyrazole ring can be broadly categorized into three main approaches:
-
Direct Functionalization of the Pyrazole Core: This involves the modification of an existing pyrazole ring through reactions such as N-H functionalization, electrophilic substitution, and transition-metal-catalyzed C-H activation.
-
Cross-Coupling Reactions of Pre-functionalized Pyrazoles: This classical approach utilizes pre-existing functional handles (e.g., halogens) on the pyrazole ring to form new bonds.
-
Ring Synthesis from Functionalized Precursors: This method involves constructing the pyrazole ring from acyclic starting materials that already contain the desired functional groups.
This document will focus on the direct functionalization and cross-coupling strategies, which are most relevant for late-stage modification of pyrazole-containing compounds.
Logical Workflow for Selecting a Functionalization Strategy
The choice of the most appropriate technique for introducing a functional group depends on the desired position of substitution, the nature of the functional group, and the overall molecular context. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision-making workflow for selecting a pyrazole functionalization strategy.
I. Direct Functionalization of the Pyrazole Ring
A. N-H Functionalization
The acidic proton on the N1 nitrogen of the pyrazole ring can be easily removed by a base, allowing for subsequent reaction with various electrophiles.[4]
1. N-Alkylation: A common method for introducing alkyl groups to the N1 position.[4]
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of the N-H pyrazole (1.0 mmol) in a suitable solvent such as DMF or acetonitrile (5 mL), add a base (e.g., K₂CO₃, NaH, 1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
2. N-Arylation: The introduction of aryl groups at the N1 position is typically achieved through copper-catalyzed cross-coupling reactions.
Experimental Protocol: Copper-Catalyzed N-Arylation [6]
-
To an oven-dried resealable Schlenk tube, add CuI (0.05 mmol), the pyrazole (1.2 mmol), the aryl iodide or bromide (1.0 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.1 mmol) and a suitable solvent (e.g., dioxane, 1.0 mL).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 110 °C) for the specified time.
-
After cooling to room temperature, dilute the mixture with ethyl acetate, filter through Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
B. Electrophilic Substitution at C4
The C4 position of the pyrazole ring is highly susceptible to electrophilic attack due to its high electron density.[1]
Experimental Protocols for C4-Electrophilic Substitution
| Reaction Type | Reagents | Electrophile | Typical Conditions | Ref. |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 0 °C to rt | |
| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | Heat | |
| Halogenation | I₂ / HIO₃ (Iodination) | I⁺ | 80 °C | [7] |
| NBS (Bromination) | Br⁺ | rt | [8] | |
| Vilsmeier-Haack | POCl₃ + DMF | Cl-CH=NMe₂⁺ | Heat | |
| Thiocyanation | PhICl₂ + NH₄SCN | SCN⁺ | 0 °C | [7] |
Protocol: C4-Iodination [7]
-
To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol).
-
Heat the reaction mixture to 80 °C and stir for the required time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography.
C. Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy to introduce aryl, alkenyl, and alkyl groups without the need for pre-functionalization.[9][10]
1. C-H Arylation: Palladium catalysts are widely used for the direct arylation of pyrazoles. The regioselectivity can be a challenge, but conditions have been developed to favor arylation at C4 or C5.[10][11][12]
Experimental Protocol: Palladium-Catalyzed Direct C4-Arylation of 1,3,5-Trisubstituted Pyrazoles [7][11]
-
In a sealed tube, combine the 1,3,5-trisubstituted pyrazole (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).
-
Add N,N-dimethylacetamide (DMA) (3 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Pd-Catalyzed Direct C4-Arylation [11]
| Pyrazole Substrate | Aryl Bromide | Yield (%) |
| 1,3,5-Trimethylpyrazole | 4-Bromobenzonitrile | 85 |
| 1,3,5-Trimethylpyrazole | 4-Bromoacetophenone | 82 |
| 1,3,5-Trimethylpyrazole | Methyl 4-bromobenzoate | 78 |
| 1-Phenyl-3,5-dimethylpyrazole | 4-Bromobenzonitrile | 75 |
2. C-H Alkenylation: The introduction of alkenyl groups can also be achieved through transition-metal catalysis.[10][13]
Experimental Workflow for C-H Functionalization
Caption: A generalized experimental workflow for transition-metal-catalyzed C-H functionalization.
II. Cross-Coupling Reactions of Pre-functionalized Pyrazoles
This approach requires the initial synthesis of a pyrazole bearing a functional handle, typically a halogen or a boronic acid/ester, which then participates in a cross-coupling reaction.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a halopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole [14]
-
To a reaction vessel, add the 4-bromopyrazole derivative (1.0 mmol), the arylboronic acid (1.5 mmol), a palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol), and a base (e.g., K₃PO₄, 3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add a suitable solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling [14]
| 4-Bromopyrazole Substrate | Boronic Acid | Yield (%) |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | 95 |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | 98 |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 2-Naphthylboronic acid | 92 |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 3-Thiopheneboronic acid | 89 |
Conclusion
The functionalization of the pyrazole ring is a rich and evolving field, offering a diverse toolbox for chemists in drug discovery and development. While traditional methods like electrophilic substitution remain valuable for C4 functionalization, modern transition-metal-catalyzed C-H activation techniques provide powerful and efficient pathways for introducing a wide range of substituents at various positions on the pyrazole core. The choice of strategy should be guided by the specific synthetic goal, considering factors such as desired regioselectivity, substrate scope, and atom economy. The protocols and data presented herein serve as a practical guide for researchers to navigate these choices and successfully synthesize novel pyrazole derivatives for biological evaluation.
References
- 1. quora.com [quora.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct C-H Alkenylation of Functionalized Pyrazoles. | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of Polysubstituted Pyrazole Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Polysubstituted pyrazoles are a particularly important class of compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [1][2] This document provides detailed application notes and protocols for the one-pot synthesis of polysubstituted pyrazole derivatives, facilitating the rapid and efficient generation of diverse molecular scaffolds for drug discovery programs.
Introduction
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[2] Their structural versatility and ability to interact with various biological targets have established them as "privileged scaffolds" in drug design.[3][4] Several marketed drugs, such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction), feature a pyrazole core, highlighting the therapeutic importance of this heterocycle.[2][4][5]
One-pot synthesis methodologies offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying purification processes.[6] These streamlined procedures are highly valuable in the context of generating compound libraries for high-throughput screening. This document outlines several robust one-pot protocols for the synthesis of polysubstituted pyrazoles, presents key quantitative data in a clear tabular format, and provides visual representations of reaction mechanisms and experimental workflows.
Synthetic Methodologies and Experimental Protocols
Several one-pot strategies have been developed for the synthesis of polysubstituted pyrazoles, often involving multi-component reactions (MCRs). These methods typically utilize readily available starting materials and can be performed under mild reaction conditions.
Protocol 1: Green One-Pot Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles
This protocol describes an environmentally friendly, one-pot, two-step synthesis of novel 5-amino-3-(aryl substituted)-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles. The reaction proceeds via the initial formation of a benzylidene malononitrile intermediate, followed by cyclization with 2,4-dinitrophenylhydrazine in a deep eutectic solvent (DES).[1][7]
Experimental Protocol:
-
Preparation of the Deep Eutectic Solvent (DES): A mixture of potassium carbonate (0.140 g, 1 mmol) and glycerol (0.360 g, 4 mmol) is stirred at 80°C for 2 hours to form a homogeneous, colorless liquid.[1]
-
Synthesis of Benzylidene Malononitrile Intermediate: To the prepared DES, add distilled water (0.25 mL), malononitrile (0.066 g, 1 mmol), and the desired benzaldehyde derivative (1 mmol). Stir the mixture at 80°C for approximately 2 minutes until the intermediate is formed.[1]
-
Cyclization Reaction: Add 2,4-dinitrophenylhydrazine (0.198 g, 1 mmol) to the reaction mixture.[1]
-
Reaction Monitoring and Work-up: Continue stirring the reaction at 80°C for 18-28 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature, add water, and collect the precipitated product by filtration. The crude product can be purified by recrystallization from ethanol.
Protocol 2: One-Pot, Three-Component Synthesis of 3,5-Disubstituted 1H-Pyrazoles
This method provides a straightforward synthesis of 3,5-disubstituted 1H-pyrazoles from the reaction of an aromatic aldehyde, a methyl ketone, and hydrazine hydrochloride in a one-pot fashion. The initially formed pyrazoline intermediate is oxidized in situ to the corresponding pyrazole.[8]
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottomed flask, combine the aromatic aldehyde (2 mmol), acetophenone derivative (2 mmol), hydrazine dihydrochloride (0.21 g, 2 mmol), and sodium acetate trihydrate (0.272 g, 2 mmol) in 7 mL of rectified spirit.[8]
-
Reaction Execution: Reflux the mixture for 30 minutes. The color of the reaction mixture will typically change from light yellow to yellowish-orange, indicating the formation of the pyrazoline intermediate.[8]
-
In-situ Oxidation: Cool the reaction mixture to room temperature and then further cool in an ice-water bath.
-
Product Isolation: The resulting pyrazole product often precipitates from the solution and can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Protocol 3: Catalyst-Free, Grinding-Mediated Synthesis of Polysubstituted Amino Pyrazoles
This solvent-free and catalyst-free protocol offers a green and efficient method for synthesizing 5-amino-1-phenyl-3-(substituted)-1H-pyrazole-4-carbonitriles through the simple grinding of aromatic aldehydes, malononitrile, and phenylhydrazine.[9]
Experimental Protocol:
-
Reactant Mixture: In a mortar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).[9]
-
Grinding: Grind the mixture at room temperature for 5-7 minutes. The reaction progress can often be observed by a change in the physical state of the mixture.[9]
-
Work-up and Purification: After the reaction is complete, wash the solid residue with water and then with a small amount of cold ethanol to remove any unreacted starting materials. The product is typically obtained in high purity, but can be further purified by recrystallization if necessary.[9]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various polysubstituted pyrazole derivatives using the one-pot methodologies described above.
Table 1: Synthesis of 5-Amino-1-(2,4-dinitrophenyl)-3-(aryl)-1H-pyrazole-4-carbonitriles (Protocol 1) [1][7]
| Entry | Ar-group | Reaction Time (min) | Yield (%) |
| 1 | 4-(CH₃CONH)C₆H₄ | 18 | 95 |
| 2 | 4-ClC₆H₄ | 20 | 92 |
| 3 | 2-ClC₆H₄ | 25 | 90 |
| 4 | 2,4-Cl₂C₆H₃ | 22 | 94 |
| 5 | 4-NO₂C₆H₄ | 28 | 88 |
| 6 | 3-NO₂C₆H₄ | 26 | 89 |
Table 2: Synthesis of 3,5-Disubstituted-1H-Pyrazoles (Protocol 2) [8]
| Entry | Aldehyde | Ketone | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 30 | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 30 | 88 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 30 | 82 |
| 4 | Benzaldehyde | 4-Methylacetophenone | 30 | 86 |
| 5 | Benzaldehyde | 4-Chloroacetophenone | 30 | 89 |
Table 3: Catalyst-Free Grinding Synthesis of 5-Amino-1-phenyl-3-(aryl)-1H-pyrazole-4-carbonitriles (Protocol 3) [9]
| Entry | Ar-group | Reaction Time (min) | Yield (%) |
| 1 | C₆H₅ | 5 | 95 |
| 2 | 4-ClC₆H₄ | 6 | 92 |
| 3 | 4-NO₂C₆H₄ | 7 | 90 |
| 4 | 4-CH₃OC₆H₄ | 5 | 94 |
| 5 | 2-Thienyl | 6 | 91 |
Visualizing the Synthesis and Mechanisms
Graphical representations of the experimental workflow and proposed reaction mechanisms can aid in understanding these one-pot synthetic strategies.
Caption: General experimental workflow for one-pot pyrazole synthesis.
Caption: Proposed mechanism for the one-pot synthesis of 5-aminopyrazoles.
Applications in Drug Development
Polysubstituted pyrazoles are of significant interest in drug development due to their diverse pharmacological activities. The synthesized compounds from the described protocols have shown potential as:
-
Antimicrobial Agents: Many novel polysubstituted pyrazoles exhibit significant antibacterial and antifungal activities.[1][7] They represent a promising scaffold for the development of new anti-infective drugs to combat resistant pathogens.
-
Anticancer Agents: The pyrazole nucleus is a key component of several anticancer drugs.[2][10] Derivatives synthesized through one-pot methods can be screened for their cytotoxic activity against various cancer cell lines, potentially leading to the discovery of new therapeutic agents.[10]
-
Anti-inflammatory Agents: As exemplified by celecoxib, pyrazole derivatives are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2]
The efficient one-pot synthesis of diverse pyrazole libraries is crucial for exploring the structure-activity relationships (SAR) of this important scaffold and for identifying lead compounds for further optimization in drug discovery pipelines.
Caption: Role of pyrazole synthesis in the drug discovery pipeline.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. worldresearchersassociations.com [worldresearchersassociations.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Efficacy of Pyrazole Compounds
Introduction
The pyrazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Many pyrazole-containing drugs have been approved by the FDA for various clinical conditions.[1][3] The efficacy of these compounds stems from their ability to selectively interact with various biological targets, such as protein kinases and cyclooxygenases.[4][5]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of novel pyrazole compounds, designed for researchers, scientists, and drug development professionals. The protocols cover biochemical assays to determine direct target engagement and cell-based assays to assess cellular effects.
Biochemical Assays: Direct Target Inhibition
Biochemical assays are essential for determining the direct inhibitory effect of a pyrazole compound on its purified molecular target, such as an enzyme. These assays provide quantitative measures of potency, like the half-maximal inhibitory concentration (IC50).
In Vitro Kinase Inhibition Assay (ADP-Glo™)
Application: This assay is used to measure the ability of a pyrazole compound to directly inhibit the activity of a specific protein kinase.[6] Many pyrazole derivatives are designed as kinase inhibitors for cancer therapy.[5][7]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is inversely proportional to the kinase activity and thus reflects the inhibitory potential of the test compound.[6]
Experimental Protocol:
-
Compound Preparation: Prepare a serial dilution of the pyrazole test compounds in DMSO.
-
Assay Plate Setup: In a 384-well white, flat-bottom plate, add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO as a negative (vehicle) control to the appropriate wells.[6]
-
Enzyme Addition: Add 10 µL of a solution containing the purified recombinant kinase to all assay wells.
-
Compound-Enzyme Incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[6]
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture containing the kinase-specific substrate and ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.[6]
-
Kinase Reaction Incubation: Incubate the reaction for 30-60 minutes at 30°C.[6]
-
Reaction Termination and ADP Detection: Stop the reaction and quantify the ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6]
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM)[7] |
| Pyrazole-A | Akt1 | 61 |
| Pyrazole-B | Bcr-Abl | 14.2 |
| Pyrazole-C | VEGFR-2 | 8.93[8] |
Workflow Diagram:
In Vitro Kinase Inhibition Assay Workflow.
Cyclooxygenase (COX) Inhibition Assay
Application: This assay is used to evaluate pyrazole compounds for their ability to inhibit COX-1 and COX-2 enzymes, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11][12]
Experimental Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), hematin, and the test pyrazole compounds dissolved in DMSO.
-
Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.[11]
-
Inhibitor Addition: Add 10 µL of the pyrazole compound at various concentrations. For control wells (100% activity), add 10 µL of DMSO.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid (substrate) to all wells.
-
Colorimetric Detection: Immediately following substrate addition, add 20 µL of the colorimetric substrate solution (e.g., TMPD).
-
Data Acquisition: Measure the absorbance at 590 nm using a microplate reader at timed intervals.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 values for COX-1 and COX-2 inhibition. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Data Presentation:
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole-D | 50.5 | 0.85 | 59.4 |
| Celecoxib (Control) | >100 | 0.04 | >2500 |
| Indomethacin (Control)[9] | 0.1 | 1.5 | 0.067 |
Signaling Pathway Diagram:
COX Pathway and Inhibition by Pyrazoles.
Cell-Based Assays: Cellular Efficacy and Cytotoxicity
Cell-based assays are critical for evaluating the effect of a pyrazole compound in a more physiologically relevant context, providing insights into its cell permeability, cytotoxicity, and impact on cellular signaling pathways.
Cell Viability Assay (MTT Assay)
Application: To determine the cytotoxic or anti-proliferative effects of pyrazole compounds on cancer cell lines.[13][14][15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified period (e.g., 48-72 hours).[6] Include a vehicle (DMSO) control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[6]
Data Presentation:
| Compound ID | Cell Line | IC50 (µM)[14][17] |
| Pyrazole-E | MCF-7 (Breast Cancer) | 81.48 |
| Pyrazole-F | CFPAC-1 (Pancreatic Cancer) | 61.7 |
| Pyrazole-G | HCT-116 (Colon Cancer) | 3.12 |
| Doxorubicin (Control) | HeLa (Cervical Cancer) | 10.41 |
Western Blot for Phospho-Protein Analysis
Application: To confirm target engagement within the cell by assessing the phosphorylation status of downstream proteins in a signaling pathway inhibited by a pyrazole kinase inhibitor.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to both the total and phosphorylated forms of a protein, one can determine the effect of an inhibitor on its target pathway.
Experimental Protocol:
-
Cell Treatment: Seed cells and treat them with the pyrazole inhibitor at various concentrations for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[16]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween-20) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., p-GSK3β) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[6]
Logical Relationship Diagram:
Screening Cascade for Pyrazole Compounds.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. srrjournals.com [srrjournals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Application Notes & Protocols: Developing Pyrazole-Based Probes for Biological Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluorescent bioimaging has become an indispensable tool for real-time monitoring of biological processes in living cells and tissues.[1] Among the various fluorophores used, N-heteroaromatic scaffolds are essential due to their excellent electronic properties and biocompatibility.[1][2] Pyrazole derivatives, in particular, have emerged as a highly promising class of compounds for developing fluorescent probes.[1][2] Their significant synthetic versatility, structural diversity, and favorable photophysical properties make them ideal candidates for creating sensors for a wide range of biological analytes.[1][3][4]
These probes offer several advantages, including good membrane permeability, biocompatibility, and the ability to be functionalized with specific receptors for detecting ions, small molecules, and tracking changes in the cellular microenvironment.[1] This document provides a comprehensive overview of the design principles, applications, and detailed experimental protocols for utilizing pyrazole-based probes in biological imaging.
Design Principles and Sensing Mechanisms
The design of a pyrazole-based probe typically involves three key components: the pyrazole core acting as part of the fluorophore, a recognition site (receptor) that selectively interacts with the target analyte, and a linker connecting these two units. The sensing mechanism relies on changes in the probe's fluorescence properties upon binding to the analyte. Common mechanisms include:
-
Intramolecular Charge Transfer (ICT): In ICT-based probes, the analyte's interaction with the recognition site alters the electron-donating or -withdrawing nature of the molecule, leading to a shift in the emission wavelength or a change in fluorescence intensity.[1][5][6]
-
Photoinduced Electron Transfer (PET): Often used for "turn-on" probes, the PET process from a donor to the excited fluorophore quenches fluorescence in the "off" state. Binding of the analyte to the donor suppresses this process, "turning on" the fluorescence.[7]
-
Excited-State Intramolecular Proton-Transfer (ESIPT): These probes exhibit a large Stokes shift. Analyte interaction can disrupt the intramolecular hydrogen bonding necessary for ESIPT, leading to a detectable change in the fluorescence signal.[1]
-
Aggregation-Induced Emission (AIE): Some pyrazole derivatives exhibit AIE properties, where they are non-emissive in solution but become highly fluorescent upon aggregation.[8] This can be triggered by interaction with an analyte that restricts intramolecular rotation.
A generalized workflow for developing and applying these probes is outlined below.
Caption: Workflow from probe design and synthesis to biological application.
Applications and Quantitative Data
Pyrazole-based probes have been successfully developed for a variety of biological imaging applications. The tables below summarize the quantitative data for representative probes.
Metal ions like Fe³⁺, Cu²⁺, and Zn²⁺ are essential trace elements, but their dysregulation is linked to various diseases. Pyrazole probes serve as excellent chelating ligands for their detection.[3][8]
| Probe Name/Scaffold | Target Ion | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Limit of Detection (LOD) | Response Type | Reference(s) |
| Pyrazole-Pyrazoline M | Fe³⁺ | ~370 | ~460 | - | 3.9 x 10⁻¹⁰ M | Turn-off | [9] |
| Pyrazole-Pyrazoline X₂ | Cu²⁺ / Fe³⁺ | ~365 | ~490 | - | - | Turn-off | [8] |
| Pyrazole derivative 52 | Cu²⁺ | - | - | - | - | Turn-off (Quenching) | [1] |
| Pyrazoline-based | Zn²⁺ | - | - | - | - | 40-fold enhancement | [10] |
| Pyrazole-Porphyrin | Zn²⁺ | ~420 | ~650/715 | - | - | Ratiometric | [11] |
Cellular viscosity is a key parameter reflecting the health and function of cells. Pyrazole probes designed as "molecular rotors" can report on viscosity changes, as their fluorescence is enhanced when intramolecular rotation is hindered in viscous environments.[12]
| Probe Name/Scaffold | Target Location | λex (nm) | λem (nm) | Viscosity Response | Key Feature | Reference(s) |
| BODIPY-based (BTV) | Mitochondria | ~488 | ~525 | >100-fold intensity increase | Linear lifetime vs. viscosity | [12] |
| Benzothiazole (HBTD-V) | Mitochondria | ~405 | ~583 | Strong emission in high viscosity | Good photostability | [13] |
Monitoring pH fluctuations in cellular compartments is crucial for understanding physiological and pathological processes. Pyrazole probes can be designed to exhibit pH-dependent fluorescence through mechanisms like ICT.[5][6]
| Probe Name/Scaffold | pH Range | λex (nm) | λem (nm) | Response Mechanism | Key Feature | Reference(s) |
| Coumarin-hybridized | 2.0 - 8.0 | 425 / 625 | 483-498 / 696-715 | Spirolactam ring opening | Ratiometric (Visible/NIR) | [14] |
| Bis(HBX) derivatives | Alkaline | - | - | ESIPT | Turn-on in alkaline conditions | [15] |
| Oxazolidine-based (BP) | 3.78 - 7.54 | ~560 | ~630 | ICT | Good reversibility | [16] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and application of pyrazole-based fluorescent probes.
The Knorr pyrazole synthesis, involving the reaction of a β-dicarbonyl compound with a hydrazine derivative, is a common and effective method for creating the pyrazole core.[17]
Caption: General workflow for Knorr pyrazole synthesis.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Reagent: Add the hydrazine derivative (1 equivalent) to the solution. If the reaction is exothermic, add it dropwise while stirring and cooling in an ice bath.
-
Reaction: Heat the mixture to reflux for a period ranging from 2 to 24 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the final pyrazole derivative.[18]
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][9]
Objective: To determine the absorption and emission properties, and the quantum yield of the synthesized probe.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the purified probe in a spectroscopic grade solvent (e.g., DMSO, acetonitrile).
-
Working Solutions: Prepare a series of dilutions from the stock solution in the desired buffer (e.g., PBS, pH 7.4) to a final concentration suitable for measurement (typically 1-10 µM).
-
UV-Vis Absorption: Record the absorption spectrum using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorption (λabs).
-
Fluorescence Emission: Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum to determine the maximum emission wavelength (λem).
-
Quantum Yield (ΦF): Determine the fluorescence quantum yield using a standard reference dye with a known ΦF (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Selectivity and Titration: To test for selectivity, record the fluorescence response of the probe in the presence of various relevant analytes. For the target analyte, perform a titration by adding increasing concentrations to the probe solution and record the corresponding fluorescence spectra to determine the limit of detection (LOD).[9]
Objective: To visualize the localization and response of the pyrazole probe in living cells.
Caption: Step-by-step workflow for live cell imaging with fluorescent probes.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7) on sterile glass-bottom dishes or coverslips and grow to 60-80% confluency in a suitable culture medium.[19]
-
Probe Loading:
-
Prepare a working solution of the pyrazole probe (typically 1-10 µM) in serum-free medium or an appropriate buffer like PBS from a DMSO stock.
-
Remove the culture medium from the cells and wash them twice with warm PBS.
-
Add the pre-warmed staining solution to the cells.
-
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[19] Incubation time may need optimization depending on the probe and cell line.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS or fresh medium to remove any unbound probe.[19]
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Immediately visualize the cells using a fluorescence or confocal microscope equipped with filters appropriate for the probe's excitation and emission wavelengths.[12][20]
-
Co-localization (Optional): To determine the subcellular localization of the probe, cells can be co-stained with a commercially available organelle-specific tracker (e.g., MitoTracker for mitochondria).[12]
-
Analyte Stimulation: To image the probe's response to an analyte, capture baseline fluorescence images first. Then, treat the cells with the stimulus (e.g., a source of metal ions or a drug that alters viscosity) and acquire time-lapse images to monitor the change in fluorescence.[12][21]
Conclusion and Future Perspectives
Pyrazole derivatives are a versatile and powerful scaffold for the development of fluorescent probes for biological imaging.[2][3] Their synthetic accessibility and tunable photophysical properties have enabled the creation of sensors for a wide array of biological targets.[1] Future research will likely focus on developing probes with near-infrared (NIR) emission to allow for deeper tissue imaging, enhancing quantum yields for brighter signals, and designing multi-functional probes capable of detecting several analytes simultaneously. The continued innovation in this field promises to provide even more sophisticated tools for unraveling the complexities of biological systems.[1]
References
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 4. [PDF] Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications | Semantic Scholar [semanticscholar.org]
- 5. ICT-based fluorescent probes for intracellular pH and biological species detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel pyrazole-pyrazoline fluorescent probe for the detection of Cu2+ and Fe3+ in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. globethesis.com [globethesis.com]
- 19. benchchem.com [benchchem.com]
- 20. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Pyrazole Derivatives Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The synthesis of these heterocyclic compounds often results in crude mixtures containing starting materials, byproducts, and occasionally, regioisomers.[3][4] Therefore, robust purification is a critical step to isolate the desired pyrazole derivative with high purity for subsequent structural elucidation, biological screening, and further development.
Column chromatography is the most widely used and effective technique for the purification of pyrazole derivatives on a laboratory scale.[5] This document provides detailed application notes and standardized protocols for the successful purification of these compounds using silica gel column chromatography.
Principle of Column Chromatography
Column chromatography is a form of adsorption chromatography that separates chemical compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[6][7] For pyrazole derivatives, the most common stationary phase is silica gel, which is polar. A liquid mobile phase, typically a mixture of non-polar and moderately polar solvents, is passed through the column.[7]
The separation principle relies on polarity:
-
Polar compounds in the mixture will have a stronger affinity for the polar silica gel and will adsorb more strongly. They will move down the column more slowly.
-
Non-polar compounds will have a lower affinity for the stationary phase and will be more soluble in the mobile phase, causing them to travel down the column more quickly.[7]
By carefully selecting the mobile phase composition, a gradient of polarity can be created to elute compounds one by one, from the least polar to the most polar, achieving separation.
Application Notes
Stationary Phase Selection
-
Silica Gel: Standard grade silica gel (e.g., 60-120 or 300-400 mesh) is the most common and effective stationary phase for a wide variety of pyrazole derivatives.[8][9] Its slightly acidic nature is generally well-tolerated.
-
Deactivated Silica Gel: For pyrazole derivatives that are sensitive to acid or tend to streak or bind irreversibly to standard silica, deactivation is recommended. This can be achieved by preparing a slurry of the silica gel in the mobile phase containing a small amount of a basic modifier, such as triethylamine (Et3N) (~1%).[10]
-
Neutral Alumina: Alumina can be used as an alternative to silica gel, particularly for basic compounds.[10]
-
Reversed-Phase Silica (C18): For highly polar pyrazole derivatives that are not well-retained on normal-phase silica, reversed-phase chromatography using a C18-functionalized silica gel can be employed. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[10]
Mobile Phase (Eluent) Selection
The choice of eluent is critical for achieving good separation. The process begins with Thin Layer Chromatography (TLC) to identify a suitable solvent system.[11]
-
Common Solvent Systems: The most frequently used eluents are binary mixtures of a non-polar solvent and a more polar solvent.
-
Method Development using TLC:
-
Dissolve a small amount of the crude mixture in a solvent like dichloromethane or ethyl acetate.[11]
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems with increasing polarity (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).[11]
-
The ideal solvent system for column chromatography is one that provides a Retention Factor (Rf) of 0.2-0.3 for the desired compound and shows good separation between it and any impurities.
-
Common Purification Challenges
-
Separation of Regioisomers: The synthesis of 1,3,5-substituted pyrazoles can often lead to the formation of two regioisomers.[4] These isomers frequently have very similar polarities, making their separation challenging. Careful optimization of the eluent system using TLC to achieve baseline separation of the two isomer spots is crucial before attempting column chromatography.[4][11]
-
Low Yields: Poor recovery of the compound from the column can occur if the pyrazole derivative is highly polar and binds irreversibly to the silica gel. Using a deactivated silica gel or switching to a more polar eluent system (e.g., adding methanol to a dichloromethane eluent) can help mitigate this issue.[10]
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
This protocol is a standard procedure for purifying a crude pyrazole derivative.
Materials:
-
Crude pyrazole mixture
-
Silica gel (e.g., 300-400 mesh)[8]
-
Chromatography column
-
Solvents for mobile phase (e.g., HPLC-grade hexane and ethyl acetate)[9]
-
Sand (acid-washed)
-
Collection flasks or test tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Preparation:
-
Secure the column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom.[6]
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the least polar eluent planned for the separation (e.g., 100% hexane).[11]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[11]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[11]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (about 2-3 times the weight of the crude product). Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the column.[11]
-
Wet Loading: Dissolve the crude mixture in the smallest possible volume of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.
-
-
Elution:
-
Begin eluting the column with the least polar solvent system identified during TLC screening.[11]
-
Maintain a constant level of eluent at the top of the column to avoid disturbing the packed bed.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.[11]
-
If separation is poor or compounds are not eluting, gradually increase the polarity of the mobile phase (gradient elution). For example, move from 100% Hexane to 95:5 Hexane:EtOAc, then 90:10, and so on.[11]
-
-
Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified pyrazole derivative.[8]
-
Protocol for Separating Pyrazole Regioisomers
This protocol focuses on the critical steps for separating closely related isomers.
-
TLC Optimization: This is the most critical step. Test numerous mobile phase compositions (e.g., Hexane:EtOAc, Hexane:Dichloromethane, Toluene:EtOAc) to find a system that shows two distinct, well-separated spots for the regioisomers on the TLC plate.[11] A single solvent system like 100% ethyl acetate has also been reported to be effective.[4]
-
Column Dimensions: Use a longer, narrower column than for a standard purification to increase the theoretical plates and improve resolution.
-
Elution Method: Isocratic elution (using a single, constant mobile phase composition) is often preferred for separating isomers. This prevents band broadening that can occur with a solvent gradient.
-
Fraction Collection: Collect smaller fractions than usual to ensure that fractions containing a mixture of the two isomers are not inadvertently combined with pure fractions.
-
Characterization: After isolation, confirm the identity and purity of each regioisomer using analytical techniques such as NMR spectroscopy (1H, 13C, and NOESY).[4][11]
Data Presentation: Examples of Purification Conditions
The following table summarizes reported conditions for the purification of various pyrazole derivatives.
| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Reference |
| Polysubstituted Pyrazoles | Silica Gel | Petroleum Ether / Ethyl Acetate (10:1) | 64-93% | [8] |
| 1,3,5-Triphenyl-1H-pyrazole Derivatives | Silica Gel | Hexane / Ethyl Acetate (19:1) | 65-91% | [9] |
| Benzofuropyrazole Derivatives | Silica Gel | Hexane / Ethyl Acetate (4:1) | 11% | [12] |
| 5-Aryl-3-(phenylamino)-1H-pyrazole Derivatives | Silica Gel | Hexane / Ethyl Acetate (1:1) | 16% | [12] |
| 3-Amino Pyrazole Intermediates | Silica Gel | Ethyl Acetate / Hexane | 55-67% | [13] |
Visualizations
Caption: Figure 1. General Workflow for Pyrazole Purification.
Caption: Figure 2. Logic for Eluent Selection and Optimization.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. longdom.org [longdom.org]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. rnlkwc.ac.in [rnlkwc.ac.in]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-methoxyphenyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and direct method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, this typically involves the reaction of 1-(4-methoxyphenyl)-1,3-butanedione with hydrazine hydrate. Another route involves the reaction of a chalcone precursor, (E)-1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, with hydrazine.
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: The main side reactions include the formation of a regioisomeric pyrazole, incomplete cyclization leading to hydrazone intermediates, and the formation of pyrazoline derivatives which may require a separate oxidation step to convert to the desired pyrazole.[1][2]
Q3: How can I minimize the formation of the unwanted regioisomer, 5-(4-methoxyphenyl)-1H-pyrazole?
A3: The regioselectivity of the cyclocondensation reaction is influenced by the reaction conditions. Generally, the reaction of an unsymmetrical β-diketone with hydrazine can lead to two regioisomers.[1] To favor the formation of the 3-substituted isomer, careful control of pH and temperature is crucial. The use of aprotic dipolar solvents, as opposed to protic solvents like ethanol, has been shown to improve regioselectivity in similar syntheses.[1]
Q4: My reaction seems to stall, and I isolate a significant amount of a hydrazone intermediate. What could be the cause?
A4: Incomplete cyclization can be due to several factors. The initial condensation of hydrazine with one of the carbonyl groups to form a hydrazone is typically fast. However, the subsequent intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring might require more forcing conditions. Insufficient heating, incorrect pH, or a short reaction time can lead to the accumulation of the hydrazone intermediate.
Q5: I've obtained a product that I suspect is a pyrazoline. How can I confirm this and convert it to the pyrazole?
A5: Pyrazolines are common intermediates or side products in pyrazole synthesis from chalcones or under certain conditions from 1,3-diketones.[1][2][3] They can be identified by spectroscopic methods such as NMR, where the signals for the CH-CH2 protons of the pyrazoline ring will be present. To convert a pyrazoline to a pyrazole, an oxidation step is required. This can often be achieved by heating in the presence of an oxidizing agent or sometimes simply by air oxidation under prolonged heating.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider increasing the reaction time or temperature. |
| Suboptimal pH | The Knorr synthesis is often catalyzed by a small amount of acid.[4] Ensure the reaction medium is slightly acidic. If using a hydrazine salt (e.g., hydrazine hydrochloride), a base may be needed to liberate the free hydrazine. |
| Side Product Formation | The formation of regioisomers or other side products can significantly lower the yield of the desired product. Refer to the troubleshooting guide for specific side reactions below. |
| Purification Losses | Optimize the purification procedure. Recrystallization is a common method for purifying pyrazoles. Ensure the correct solvent system is used to minimize loss of the product in the mother liquor. |
Issue 2: Formation of Regioisomers
When using an unsymmetrical precursor like 1-(4-methoxyphenyl)-1,3-butanedione, the formation of both this compound and 5-(4-methoxyphenyl)-1H-pyrazole is possible.
| Factor | Effect on Regioselectivity | Recommendations |
| Solvent | Aprotic dipolar solvents (e.g., DMF, DMAc) can favor the formation of one regioisomer over another compared to protic solvents (e.g., ethanol).[1] | Conduct the reaction in DMAc or DMF to improve the regioselectivity. |
| pH | The pH of the reaction mixture can influence which carbonyl group of the diketone is more reactive towards the initial nucleophilic attack by hydrazine. | Carefully control the pH of the reaction. A systematic study of pH variation may be necessary to optimize for the desired isomer. |
| Temperature | Reaction temperature can affect the kinetic vs. thermodynamic control of the reaction, thus influencing the regioisomeric ratio. | Experiment with different reaction temperatures to determine the optimal condition for the formation of the desired isomer. |
Quantitative Data on a Related Reaction: In the synthesis of 1-aryl-3-CF3-pyrazoles, a side reaction involving iodination on a methoxyphenyl substituent was observed with a yield of 10%, highlighting that substituents on the phenyl ring can also be susceptible to side reactions under certain conditions.
Issue 3: Presence of Unreacted Starting Materials and Intermediates
| Observed Impurity | Potential Cause | Troubleshooting Steps |
| 1-(4-methoxyphenyl)-1,3-butanedione | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor by TLC until the starting material is consumed. |
| Hydrazine | Excess hydrazine used. | Use a stoichiometric amount or a slight excess of hydrazine. Unreacted hydrazine can often be removed during aqueous work-up. |
| Hydrazone Intermediate | Incomplete cyclization. | Ensure adequate heating and reaction time for the cyclization and dehydration step. The presence of a catalytic amount of acid can facilitate this step. |
Experimental Protocols
Synthesis of this compound via Knorr Synthesis
This protocol is adapted from the general procedure for Knorr pyrazole synthesis.[4][5][6]
Materials:
-
1-(4-methoxyphenyl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 1-(4-methoxyphenyl)butane-1,3-dione (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure and induce crystallization.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
Logical Workflow for Troubleshooting Pyrazole Synthesis
Caption: A flowchart outlining the general steps for troubleshooting the synthesis of this compound.
Signaling Pathway of Knorr Pyrazole Synthesis and Potential Side Reactions
Caption: A diagram illustrating the main reaction pathway for the synthesis of this compound and potential side reactions.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjmets.com [irjmets.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
how to improve the yield of pyrazole synthesis reactions
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.
Q2: Why is the yield of my pyrazole synthesis consistently low?
A2: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, the formation of side products, and suboptimal reaction conditions. Key areas to investigate include the purity of starting materials, reaction temperature, reaction time, and the choice of catalyst and solvent.
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants. The choice of solvent and the pH of the reaction medium can significantly impact the isomeric ratio. For example, acidic conditions may favor one regioisomer, while basic conditions may favor the other.
Q4: My reaction mixture has turned a dark color. Is this normal and how can I purify my product?
A4: Discoloration of the reaction mixture, often to a yellow or red hue, is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material. Purification can typically be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.
Troubleshooting Guide
This guide addresses specific issues that may arise during pyrazole synthesis experiments.
Issue 1: Low or No Product Yield
Caption: A logical workflow for troubleshooting low pyrazole yield.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.
-
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions and lower yields.
-
Troubleshooting: Ensure the purity of your starting materials. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can be critical.
-
Troubleshooting: For Knorr and related syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used. In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields. The solvent can also play a crucial role; for example, aprotic dipolar solvents may give better results than polar protic solvents in certain cases.
-
-
Formation of Stable Intermediates: In some instances, stable intermediates may form that do not readily convert to the final pyrazole product.
-
Troubleshooting: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final cyclization and dehydration steps.
-
**Issue 2: Formation of Regioisomers
Technical Support Center: Optimizing the Knorr Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis? The Knorr pyrazole synthesis is a fundamental organic reaction that produces a pyrazole ring from the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] First reported by Ludwig Knorr in 1883, this reaction is widely used in medicinal chemistry due to the prevalence of the pyrazole scaffold in biologically active compounds.[1][2][4]
Q2: What is the general mechanism of the reaction? The reaction is typically catalyzed by an acid.[5] It begins with the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][4] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration to yield the stable, aromatic pyrazole ring.[1][4]
Caption: General mechanism of the Knorr pyrazole synthesis.
Q3: What are the key reactants and reagents? The core reactants are a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) and a hydrazine (e.g., hydrazine hydrate, phenylhydrazine).[5][6] The reaction is typically facilitated by a catalytic amount of acid, such as glacial acetic acid.[2][6]
Q4: Why is regioselectivity a critical consideration? When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons.[2] This can lead to the formation of two distinct regioisomeric pyrazole products.[1][4] The resulting product distribution is influenced by the steric and electronic properties of the substituents on both reactants, as well as reaction conditions like pH and temperature.[1][7]
Troubleshooting Guide
This section addresses common problems encountered during the Knorr pyrazole synthesis.
Q5: My reaction has a low yield or is not proceeding to completion. What are the likely causes and solutions? Several factors can contribute to low yields.
-
Sub-optimal Reaction Conditions: The reaction often requires heat.[8] Insufficient temperature or reaction time may lead to an incomplete reaction. Conversely, excessively high temperatures can cause degradation.[9]
-
Poorly Reactive Starting Materials: Steric hindrance on the dicarbonyl compound or the presence of strong electron-withdrawing groups on the hydrazine can reduce nucleophilicity and slow the reaction.[9]
-
Incorrect Stoichiometry: An excess of hydrazine is often used to drive the reaction to completion.[10] A 2:1 molar ratio of hydrazine to the dicarbonyl compound is a common starting point.[6]
-
Catalyst Issues: While acid catalysis is typical, the choice and concentration are crucial. For some substrates, the reaction can proceed without an added catalyst, while for others, a few drops of glacial acetic acid are beneficial.[6]
Q6: I am observing a mixture of regioisomers. How can I improve selectivity? Achieving high regioselectivity with unsymmetrical substrates is a known challenge.[7]
-
Control Reaction Conditions: The regioselectivity is governed by the relative reactivity of the two carbonyl groups. The reaction of the more electrophilic carbonyl carbon is often favored.[8] Experimenting with different solvents, temperatures, and pH can help favor the formation of one isomer.[1][7]
-
Protecting Groups: In complex syntheses, using a protecting group strategy to differentiate the two carbonyls may be necessary, although this adds extra steps to the overall process.
Q7: The reaction mixture has turned into a dark, tarry material. What went wrong? The formation of dark, tarry substances often indicates polymerization or degradation of the starting materials or the pyrazole product.[9]
-
Excessive Heat: High temperatures can promote side reactions and decomposition. Consider reducing the reaction temperature.[9] An optimized synthesis of Edaravone saw the temperature reduced from 120°C to 100°C, which improved the yield and simplified purification.[8]
-
Strongly Acidic Conditions: Highly acidic conditions can also lead to degradation.[9] Using a milder acid catalyst like acetic acid is generally preferred over strong mineral acids.
Q8: I'm having difficulty with product isolation and purification. What are some effective methods?
-
Precipitation/Crystallization: If the product is a solid, it can often be isolated by precipitation. After the reaction is complete, cooling the mixture in an ice bath or adding water can induce crystallization.[1][6] The crude product can then be collected by vacuum filtration.[6]
-
Recrystallization: For further purification, recrystallization from a suitable solvent, such as ethanol, is a common technique.[4]
-
Column Chromatography: If the product is an oil or if crystallization is ineffective at removing impurities, purification by column chromatography is a reliable alternative.[1] A mobile phase of ethyl acetate and hexane is often used.[1]
Caption: Troubleshooting decision guide for Knorr synthesis issues.
Optimization of Reaction Parameters
The yield and purity of the Knorr pyrazole synthesis are highly dependent on the reaction conditions. The following tables summarize key parameters.
Table 1: Effect of Solvent on Reaction Conditions
| Solvent | Typical Temperature | Notes | Reference |
| Ethanol | Reflux | A common, effective solvent for many substrates. | [2] |
| 1-Propanol | ~100°C | Higher boiling point than ethanol, useful for less reactive substrates. | [6] |
| Glacial Acetic Acid | ~100-120°C | Can act as both solvent and catalyst. | [6][8] |
| Water | 23°C - Reflux | A green solvent option, often used with acetic acid as a co-solvent. | [11] |
Table 2: Influence of Catalyst and Temperature on Synthesis
| Catalyst | Temperature | Typical Reaction Time | Outcome | Reference |
| Glacial Acetic Acid (cat.) | 100°C | 1 hour | High yield for pyrazolone synthesis from β-ketoesters. | [6] |
| None | Reflux (Exothermic) | 1 hour | Effective for reactive substrates like ethyl acetoacetate and phenylhydrazine. | [4] |
| Acetic Acid | 100°C | 15 minutes | Optimized conditions for Edaravone synthesis, improving yield from 66% to 81-86%. | [8] |
| Acidic Conditions (general) | Varies | Varies | Acid catalysis has a marked effect on the rate of pyrazole formation. | [12] |
Detailed Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]
Protocol 1: General Synthesis of a Pyrazolone from a β-Ketoester
This protocol is adapted from the synthesis of a pyrazolone using ethyl benzoylacetate and hydrazine hydrate.[4][6]
-
Reaction Setup: In a 20-mL scintillation vial or round-bottom flask, add the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol, 1.0 eq).
-
Reagent Addition: Add a suitable solvent (e.g., 1-propanol, 3 mL) followed by the hydrazine derivative (e.g., hydrazine hydrate, 6 mmol, 2.0 eq).[6] Add a catalytic amount of glacial acetic acid (approx. 3 drops).[6]
-
Heating: Heat the reaction mixture with stirring on a hot plate to approximately 100°C for 1 hour.[4][6]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate/70% hexane to check for the consumption of the starting ketoester.[1][4]
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.[6]
-
Isolation: Turn off the heat and allow the solution to cool slowly to room temperature, then place it in an ice bath for about 30 minutes to facilitate precipitation.[1][6]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[6] Wash the collected solid with a small amount of cold water and allow it to air dry.[1][6]
Protocol 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)
This protocol is adapted from a reported synthesis of Edaravone.[2][4]
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[4]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[4]
-
Isolation: Cool the resulting syrup in an ice bath.[4]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[4]
-
Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent. The pure product can be obtained by recrystallization from ethanol.[4]
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in Unsymmetrical Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity challenges in the synthesis of unsymmetrical pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of unsymmetrical pyrazole synthesis, and why is it a critical issue?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In the synthesis of unsymmetrical pyrazoles, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] This reaction can lead to two different regioisomeric pyrazoles. Controlling the formation of a specific isomer is crucial because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[2] Therefore, for applications in drug discovery and materials science, achieving a high yield of a single, desired regioisomer is often essential.[2]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a delicate interplay of several key factors:[3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct one reaction pathway, thereby directing the nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][2]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is influenced by the presence of electron-withdrawing or electron-donating groups. The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1][2] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl group (-CF₃) is more electrophilic.[1]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical parameter. Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, which reduces its nucleophilicity and favors the attack by the other nitrogen atom.[1][2] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
Solvent Choice: The choice of solvent can significantly impact regioselectivity. Polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been demonstrated to dramatically enhance the preference for one regioisomer.[1][4]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the regioisomeric products.[1]
Q3: My reaction is producing an undesired regioisomer as the major product. What strategies can I employ to reverse the selectivity?
A3: When the intrinsic electronic and steric properties of your substrates favor the formation of the undesired isomer under standard conditions, several strategies can be implemented to alter the regiochemical outcome:
-
Solvent Optimization: As mentioned, switching to fluorinated alcohols like TFE or HFIP can dramatically improve regioselectivity.[4] These solvents can stabilize one of the transition states leading to a specific regioisomer through hydrogen bonding.
-
pH Adjustment: Carefully controlling the pH of the reaction mixture can modulate the nucleophilicity of the hydrazine nitrogens. Experimenting with acidic or basic catalysis can favor the formation of the desired isomer.[1][2]
-
Use of Hydrazine Salts: Employing a hydrazine salt, such as a hydrochloride salt, in combination with a base can alter the reactive species in solution and influence which nitrogen atom initiates the attack.
-
Alternative Synthetic Routes: If modifying the Knorr synthesis conditions is unsuccessful, consider alternative methods such as those utilizing 1,3-dicarbonyl surrogates like β-enaminones. The distinct reactivity of the ketone and enamine functionalities can provide excellent regiocontrol.[1] Another approach is the [3+2] cycloaddition of sydnones with alkynes, which can offer high regioselectivity under specific conditions.[5]
Q4: How can I confidently determine the regiochemical outcome of my synthesis and quantify the isomer ratio?
A4: A combination of spectroscopic techniques is essential for the unambiguous characterization of pyrazole regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.
-
1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two regioisomers.
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for confirming the regiochemistry. This technique identifies through-space correlations between protons. For example, a NOESY experiment can reveal a correlation between the protons of the N-substituent and the protons on the adjacent C5 position of the pyrazole ring, thus confirming their proximity.[6][7]
-
-
X-ray Crystallography: If a suitable single crystal of one of the products can be obtained, X-ray crystallography provides definitive structural proof of the regiochemistry.
-
Chromatographic Separation and Quantification: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate the regioisomers and determine their relative ratios in the crude reaction mixture.
Troubleshooting Guides
Issue: Poor Regioselectivity (Near 1:1 Mixture of Isomers)
This is a common problem when the steric and electronic biases of the unsymmetrical 1,3-dicarbonyl and the substituted hydrazine are not significantly different.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting and optimizing the regioselectivity of unsymmetrical pyrazole synthesis.
Issue: Low Yield and/or Incomplete Reaction
Low conversion rates can be due to a variety of factors, including the purity of starting materials, steric hindrance, or suboptimal reaction conditions.[6]
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields in pyrazole synthesis.
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following tables summarize the effect of different solvents and reaction conditions on the regiomeric ratio of pyrazole synthesis.
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine.
| Entry | 1,3-Diketone (R¹) | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| 1 | Phenyl | Ethanol | 75:25 | 80 |
| 2 | Phenyl | TFE | 95:5 | 85 |
| 3 | Phenyl | HFIP | >99:1 | 90 |
| 4 | 4-Methoxyphenyl | Ethanol | 70:30 | 78 |
| 5 | 4-Methoxyphenyl | HFIP | 98:2 | 88 |
| 6 | 4-Chlorophenyl | Ethanol | 80:20 | 82 |
| 7 | 4-Chlorophenyl | HFIP | >99:1 | 92 |
Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the R¹-substituted carbon. Data synthesized from multiple sources for illustrative purposes.[4]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using HFIP
This protocol describes a general method for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from α,β-Unsaturated Ketones
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[1]
Signaling Pathways and Logical Relationships
Reaction Mechanism Leading to Two Regioisomers in Knorr Pyrazole Synthesis
Caption: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can proceed via two competing pathways, leading to the formation of two distinct regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Technical Support Center: Purification of Polar Pyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar pyrazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of polar pyrazole derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: My polar pyrazole derivative is streaking or showing poor separation on a standard silica gel column.
-
Question: Why is my polar pyrazole derivative behaving poorly on silica gel chromatography, and what can I do to improve the separation?
-
Answer: Poor separation of polar pyrazoles on silica gel is a common issue, often due to strong interactions between the basic nitrogen atoms of the pyrazole ring and the acidic silanol groups of the silica. This can lead to irreversible adsorption, streaking, and loss of the compound.[1][2]
Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can deactivate the silica gel by preparing a slurry with your eluent and adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) or ammonia in methanol.[1] This will cap the acidic silanol groups and reduce strong interactions.
-
Use an Alternative Stationary Phase: Consider using a more inert stationary phase. Neutral alumina is a good alternative for basic compounds.[1] For very polar compounds, reversed-phase chromatography using a C-18 silica column can be effective.[1]
-
Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to your mobile phase can help to improve elution and peak shape.
-
Issue 2: I am experiencing low recovery or yield after recrystallization.
-
Question: My recrystallization yield for a polar pyrazole derivative is very low. How can I improve it?
-
Answer: Low yields during recrystallization can be due to several factors, including the choice of solvent and the experimental procedure.[3]
Solutions:
-
Optimize the Solvent System: The ideal solvent will dissolve your compound when hot but have very low solubility for it when cold.[3] For polar pyrazoles, consider using polar solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water.[3]
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product.[3] Using an excess of solvent will result in more of your compound remaining in the mother liquor upon cooling.[3]
-
Ensure Thorough Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal precipitation.[3]
-
Prevent Premature Crystallization: Ensure your funnel and receiving flask are pre-warmed during hot filtration to prevent the product from crystallizing out along with the impurities.
-
Issue 3: My purified pyrazole derivative is colored, or I am struggling to remove colored impurities.
-
Question: How can I remove persistent colored impurities from my polar pyrazole derivative?
-
Answer: Colored impurities in pyrazole synthesis are common and can sometimes be challenging to remove.[2]
Solutions:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution of your crude product before filtration. The charcoal will adsorb many colored impurities.[2][3] Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield, so use it sparingly.[3]
-
Recrystallization: This technique is often effective at leaving colored impurities behind in the mother liquor.[2]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of solvent and pass it through a short plug of silica gel. The more polar colored impurities may be retained on the silica.[2]
-
Issue 4: My compound "oils out" instead of crystallizing during recrystallization.
-
Question: What should I do when my polar pyrazole derivative forms an oil instead of crystals upon cooling?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling is too rapid.[3]
Solutions:
-
Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the concentration.[3]
-
Slow Cooling: Allow the solution to cool very slowly at room temperature before any further cooling in an ice bath.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.[3]
-
Use a Seed Crystal: If you have a small amount of the pure solid, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for polar pyrazole derivatives?
A1: The most frequently used methods for purifying polar pyrazole derivatives are:
-
Recrystallization: This is a primary technique, often using polar solvents like ethanol, methanol, or mixed solvent systems such as ethanol/water.[1][3]
-
Column Chromatography: This is a versatile method. While standard silica gel can be problematic for basic pyrazoles, its effectiveness can be improved by deactivating it with a base like triethylamine.[1][2] Alternatively, neutral alumina or reversed-phase (C-18) silica can be used.[1]
-
Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification by extraction. The compound can be protonated with an acid to move it into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Salt Formation and Crystallization: Polar pyrazoles can be converted into their acid addition salts (e.g., with HCl or H₂SO₄), which are often crystalline and can be purified by recrystallization.[2][4] The purified salt can then be neutralized to recover the pure pyrazole.[2]
Q2: How can I separate regioisomers of a polar pyrazole derivative?
A2: The separation of regioisomers can be challenging but is often achievable through:
-
Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, multiple recrystallization steps can be used to enrich one isomer.[3]
-
Column Chromatography: This is a very effective method for separating regioisomers.[2] Careful selection of the stationary phase and eluent system is crucial for achieving good separation.[2]
Q3: My polar pyrazole derivative appears to be unstable on silica gel. What are my options?
A3: If your compound is degrading on silica gel, you should avoid it. Consider the following alternatives:
-
Neutral Alumina Chromatography: Alumina is less acidic than silica and is a good choice for acid-sensitive compounds.[1]
-
Reversed-Phase Chromatography (C-18): This technique uses a non-polar stationary phase and a polar mobile phase, which can be ideal for purifying polar compounds.[1]
-
Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization is an excellent alternative to chromatography.
-
Kugelrohr Distillation: For thermally stable, low-melting solids or oils, Kugelrohr distillation under high vacuum can be an effective purification method.
Data Presentation
Table 1: Common Solvents for Recrystallization of Polar Pyrazole Derivatives
| Solvent/Solvent System | Polarity | Typical Use Cases |
| Ethanol / Water | High | A common and effective mixed-solvent system for many polar pyrazole derivatives.[3] |
| Methanol | High | Good for many pyrazole compounds, especially those with high polarity.[1][3] |
| Isopropanol | Medium | A frequent choice for cooling crystallization.[3] |
| Acetone | Medium | Effective for pyrazole derivatives of intermediate polarity.[3] |
| Ethyl Acetate / Hexane | Low to High | A versatile mixed-solvent system where the polarity can be fine-tuned. |
Table 2: Troubleshooting Summary for Purification of Polar Pyrazole Derivatives
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | The solution is not supersaturated; the compound is too soluble in the cold solvent. | - Concentrate the solution by boiling off some solvent.[3]- Scratch the inside of the flask.[3]- Add a seed crystal.[3] |
| Impure resulting crystals | Impurities co-crystallized or were trapped in the crystal lattice. | - Ensure slow cooling.[3]- Wash the collected crystals with a small amount of cold solvent.[3]- Perform a second recrystallization.[3] |
| "Oiling out" | The solution is too concentrated; cooling is too rapid. | - Reheat and add more hot solvent.[3]- Allow the solution to cool more slowly.[3] |
| Streaking on silica gel TLC/column | Strong interaction of basic pyrazole with acidic silica. | - Add triethylamine or ammonia to the eluent.[1]- Use deactivated silica gel or neutral alumina.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization from a Single Solvent
-
Dissolution: Place the crude polar pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the compound completely dissolves.[3] Add more solvent dropwise if necessary to achieve full dissolution.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
Protocol 2: General Procedure for Column Chromatography on Deactivated Silica Gel
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.3-0.4 for your desired compound.
-
Slurry Preparation: In a beaker, add the chosen eluent to the silica gel. Add 0.5-1% triethylamine (by volume) to the slurry and mix well.
-
Column Packing: Pack a chromatography column with the prepared silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified polar pyrazole derivative.
Mandatory Visualization
References
strategies to prevent byproduct formation in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during pyrazole synthesis, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| PYR-001 | Low or No Yield of Desired Pyrazole | 1. Incomplete Reaction : The reaction may not have proceeded to completion. 2. Poor Quality of Starting Materials : Impurities in hydrazines or 1,3-dicarbonyl compounds can lead to side reactions.[1] 3. Suboptimal Reaction Conditions : Incorrect temperature, solvent, or catalyst can hinder the reaction.[1] 4. Hydrazine Decomposition : Hydrazines can be sensitive to air and light, leading to degradation. 5. Formation of Stable Intermediates : In some cases, stable intermediates like hydroxylpyrazolidines may not readily dehydrate to the final pyrazole product. | 1. Optimize Reaction Time and Temperature : Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure starting materials are consumed. Consider increasing the temperature or refluxing the reaction mixture.[2] 2. Ensure Purity of Reagents : Use high-purity, freshly opened, or properly stored reagents. If using a hydrazine salt (e.g., phenylhydrazine HCl), it may offer greater stability.[3] 3. Screen Catalysts and Solvents : For Knorr synthesis, a catalytic amount of protic acid (e.g., acetic acid) is often beneficial. In some cases, catalysts like nano-ZnO have improved yields.[2] The choice of solvent is also critical; consider alternatives if the reaction is sluggish. 4. Use an Inert Atmosphere : Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the oxidation of sensitive hydrazines.[3] 5. Promote Dehydration : If stable intermediates are suspected, consider increasing the reaction temperature or adding a dehydrating agent. |
| PYR-002 | Formation of a Mixture of Regioisomers | 1. Use of Unsymmetrical 1,3-Dicarbonyl Compounds : This is the most common cause, as the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons.[1] 2. Reaction Conditions : The pH and solvent can significantly influence which carbonyl group is preferentially attacked. | 1. Solvent Choice : The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of a single isomer.[4] 2. pH Control : Adjusting the pH of the reaction can influence the initial site of hydrazine attack. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1] 3. Purification : If a mixture is formed, regioisomers can often be separated by silica gel column chromatography. A thorough screening of solvent systems by TLC is recommended to find an optimal eluent for separation.[5] |
| PYR-003 | Reaction Mixture Turns Yellow or Red | 1. Decomposition of Hydrazine : Hydrazine starting materials can decompose, especially when heated, leading to colored impurities.[2] 2. Oxidation of Intermediates : Reaction intermediates may be susceptible to oxidation, forming colored byproducts. | 1. Use Fresh Hydrazine : Ensure the hydrazine reagent is of high quality and has been stored properly. 2. Inert Atmosphere : As with low yield issues, conducting the reaction under an inert atmosphere can prevent oxidative side reactions.[3] |
| PYR-004 | Formation of Pyrazoline Byproduct | 1. Incomplete Aromatization : This is common when using α,β-unsaturated ketones as starting materials. The initial cyclocondensation product is a pyrazoline, which must be oxidized to form the aromatic pyrazole. | 1. Introduce an Oxidizing Agent : The reaction can be exposed to air (oxygen) or a chemical oxidant (e.g., bromine) can be added to facilitate the aromatization to the pyrazole.[6] 2. Heat in DMSO under Oxygen : A more benign method involves heating the pyrazoline intermediate in DMSO under an oxygen atmosphere.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles, and what are its main challenges?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][7] The primary challenge arises when using an unsymmetrical 1,3-dicarbonyl, which can lead to the formation of a mixture of two regioisomeric pyrazoles.[1][2] Controlling this regioselectivity is a key consideration for a successful synthesis.
Q2: How can I control the regioselectivity of my pyrazole synthesis?
A2: Controlling regioselectivity is crucial and can be achieved through several strategies. The most effective modern technique is the use of fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE), which have been shown to dramatically favor the formation of a single regioisomer.[4] Other factors that influence the outcome include steric hindrance (bulky groups can direct the reaction), electronic effects of substituents, and the pH of the reaction medium.[1]
Q3: My NMR spectrum is complex and suggests a mixture of products. How can I confirm the presence of regioisomers and identify them?
A3: The presence of regioisomers is often indicated by duplicate sets of peaks in ¹H and ¹³C NMR spectra.[2] To confirm their structures, two-dimensional NMR experiments are invaluable. Specifically, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, allowing for unambiguous assignment of the regiochemistry.[1][5] Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are also essential for identifying the components of the product mixture.[2]
Q4: I have already produced a mixture of regioisomers. What is the best way to separate them?
A4: If a mixture of regioisomers has already been formed, the most common method for separation is silica gel column chromatography.[8][5] The first step is to perform a thorough screening of different solvent systems using TLC to find an eluent that provides the best possible separation between the spots corresponding to the two isomers.[8]
Q5: Besides regioisomers, what other byproducts might I encounter?
A5: Other potential byproducts include pyrazolines, which result from incomplete oxidation, especially when starting from α,β-unsaturated ketones.[2] You may also encounter unreacted starting materials or stable intermediates if the reaction does not go to completion. Side reactions of the hydrazine can also lead to colored impurities.[2]
Quantitative Data Summary
The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. Fluorinated alcohols, in particular, have been shown to significantly improve the ratio of the desired regioisomer.
Table 1: Effect of Solvent on Regioselectivity in a Representative Pyrazole Synthesis
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Regioisomer Ratio (A:B) * | Reference |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol (EtOH) | Low (e.g., 1:1.3) | [4] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | High (e.g., 85:15) | [4] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Very High (e.g., up to 99:1) | [4] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol (EtOH) | ~1:1.3 | [4] |
*Note: The specific ratios are highly dependent on the exact substrates used. This table illustrates a general and significant trend.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies demonstrating improved regioselectivity in pyrazole synthesis by utilizing a fluorinated solvent.[8][9]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.
Visualizations
Logical Relationships and Workflows
Caption: A logical workflow for troubleshooting low pyrazole yield.
Caption: Knorr synthesis pathways leading to different regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. name-reaction.com [name-reaction.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-(4-methoxyphenyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable approach for the synthesis of this compound is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[1][2][3][4] Specifically, the reaction of 1-(4-methoxyphenyl)-1,3-butanedione with hydrazine hydrate is a direct and efficient route.[3] This method is often high-yielding due to the formation of a stable aromatic pyrazole ring.[1]
Q2: What are the critical process parameters to control during the scale-up of this synthesis?
A2: Key parameters to monitor and control during scale-up include reaction temperature, stoichiometry of reactants, choice of solvent, and pH. Inadequate control of these parameters can lead to lower yields and the formation of impurities.[5] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and ensure completion.[5]
Q3: How can I purify the final product, this compound, at a larger scale?
A3: For large-scale purification, recrystallization is a common and effective method.[5] The choice of solvent for recrystallization is critical and should be optimized to ensure high purity and yield. Common solvents for pyrazole purification include ethanol and aqueous ethanol mixtures.[5][6] If significant impurities are present, column chromatography on silica gel may be necessary, although this can be less practical at a very large scale.[5]
Q4: What analytical methods are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for determining the purity of pyrazole derivatives.[7] A reverse-phase HPLC method can effectively separate the main compound from potential impurities such as unreacted starting materials and byproducts.[7][8][9][10][11] Other useful analytical techniques include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor progress by TLC or HPLC.[5]- Consider increasing the reaction temperature, potentially to reflux.[5]- Ensure a slight excess of hydrazine hydrate (1.1-1.2 equivalents) is used to drive the reaction to completion.[5] |
| Side reactions and byproduct formation. | - Optimize reaction conditions (temperature, solvent) to improve selectivity.[5]- Ensure the purity of starting materials, as impurities can lead to side reactions.[5] | |
| Formation of Impurities/Discoloration | Degradation of hydrazine. | - Use fresh, high-purity hydrazine hydrate.[5] |
| Acid-catalyzed side reactions. | - If using a hydrazine salt (e.g., hydrochloride), add a mild base like sodium acetate to neutralize the acid.[5] | |
| Oxidative processes. | - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | - Optimize the extraction solvent system. If the product has some water solubility, brine washes can help to "salt out" the product into the organic layer. |
| Oil formation instead of solid precipitation. | - Try different recrystallization solvents or solvent mixtures.- Seeding the solution with a small crystal of the pure product can induce crystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general Knorr pyrazole synthesis and is adaptable for scale-up.
Materials:
-
1-(4-methoxyphenyl)-1,3-butanedione
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a condenser, dissolve 1-(4-methoxyphenyl)-1,3-butanedione (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.[5][6]
Quality Control: Purity Analysis by HPLC
Instrumentation:
Mobile Phase:
-
A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape) is a common mobile phase for pyrazole analysis.[7][8] The exact ratio should be optimized for best separation.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized product.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ijcpa.in [ijcpa.in]
addressing instability of pyrazole compounds under acidic or basic conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of pyrazole compounds under various experimental conditions.
I. Troubleshooting Guides
This section provides structured guides to address common instability issues encountered when working with pyrazole-containing molecules.
Guide 1: Investigating Degradation of Pyrazole Compounds in Solution
If you observe a loss of compound integrity, a decrease in purity, or the appearance of unexpected peaks during analytical runs (e.g., HPLC, LC-MS), your pyrazole compound may be degrading. The following workflow can help identify the cause and find a solution.
Guide 2: Addressing Poor Solubility and Precipitation
Precipitation of your pyrazole compound from solution can be a significant hurdle in experimental assays. This guide provides a systematic approach to resolving solubility issues.
II. Frequently Asked Questions (FAQs)
Q1: My pyrazole compound changes color in solution over time. What could be the cause?
A1: A color change often indicates the formation of degradation products, which may be the result of oxidation or reaction with components of your experimental medium. The C4 position of the pyrazole ring can be susceptible to oxidative processes.[1] It is also possible that functional groups on your specific pyrazole derivative are unstable under the experimental conditions. To troubleshoot this, consider the following:
-
Protect from Light: Photodegradation can lead to colored byproducts.[1] Store your compound and solutions in the dark or in amber vials.
-
Use High-Purity Solvents: Solvents can contain impurities that may react with your compound. Use fresh, high-performance liquid chromatography (HPLC) grade solvents.
-
De-gas Solvents: Dissolved oxygen can contribute to oxidation. De-gassing your solvents before use can help mitigate this.
-
Inert Atmosphere: For highly sensitive compounds, working under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
Q2: I am observing a decrease in the biological activity of my pyrazole compound in my assays. Could this be due to instability?
A2: Yes, a loss of biological activity is a strong indicator of compound degradation. The structural integrity of the pyrazole scaffold and its substituents is often crucial for its interaction with biological targets. Degradation through hydrolysis, oxidation, or other pathways can alter the molecule's shape and electronic properties, leading to reduced or abolished activity. It is recommended to perform a stability study of your compound under the specific assay conditions (e.g., buffer composition, pH, temperature, and incubation time) and analyze the samples by a stability-indicating method like HPLC to correlate the loss of activity with the appearance of degradation products.
Q3: Are there general strategies to improve the stability of pyrazole compounds in acidic or basic solutions?
A3: The stability of pyrazoles in acidic or basic conditions is highly dependent on the specific substituents on the pyrazole ring. However, some general strategies can be employed:
-
pH Control: The most effective strategy is to maintain the pH of the solution as close to neutral (pH 7) as possible, using appropriate buffer systems.
-
Structural Modification: If you are in the process of designing new pyrazole derivatives, you can consider modifications to improve stability. For example, replacing hydrolyzable functional groups like esters with more stable alternatives like amides can enhance stability in aqueous solutions.
-
Formulation: For in vivo studies or other applications, formulating the pyrazole compound with excipients that protect it from harsh pH environments can be beneficial.
Q4: How can I quickly assess the potential stability issues of a new pyrazole compound?
A4: A forced degradation study is the most direct way to identify potential stability issues.[1] By subjecting your compound to accelerated stress conditions, you can quickly determine its susceptibility to hydrolysis, oxidation, photolysis, and thermal degradation. The International Conference on Harmonisation (ICH) provides guidelines for these studies.[2][3][4][5][6]
III. Data on Pyrazole Stability
The stability of pyrazole compounds can vary significantly depending on their substitution pattern and the conditions to which they are exposed. Below are tables summarizing general stability information and specific data for the well-known pyrazole-containing drug, celecoxib.
Table 1: General Stability of Pyrazole Compounds under Forced Degradation Conditions
| Stress Condition | General Observations | Potential Degradation Products |
| Acidic Hydrolysis | Stability is highly dependent on substituents. Ester-containing pyrazoles are particularly susceptible to hydrolysis.[1] | Cleavage of ester or amide side chains, ring opening in very harsh conditions. |
| Basic Hydrolysis | Generally more susceptible to degradation than under acidic conditions. Strong bases can lead to deprotonation and potential ring opening.[3] | Saponification of ester groups, cleavage of amide bonds, potential ring-opened products. |
| Oxidation | The pyrazole ring itself is relatively resistant, but substituents can be oxidized. The C4 and N1 positions can be susceptible.[1] | N-oxides, hydroxylated derivatives, or oxidation of susceptible functional groups. |
| Photodegradation | Many pyrazoles are photosensitive and can degrade upon exposure to UV or even ambient light.[1] | A variety of photoproducts, often resulting from complex rearrangements and fragmentations. |
| Thermal Degradation | Generally, pyrazoles are thermally stable, but stability is compound-specific and depends on the melting point and the presence of labile functional groups. | Decomposition products can vary widely depending on the compound's structure. |
Table 2: Degradation of Celecoxib under Forced Conditions
| Stress Condition | % Degradation | Degradation Products Identified | Reference |
| Acidic (0.1 N HCl, 80°C, 24h) | No significant degradation | - | [7] |
| Alkaline (0.1 N NaOH, 80°C, 24h) | No significant degradation | - | [7] |
| Oxidative (5% KMnO₄, 80°C, 3h) | Significant degradation | Oxidized derivatives | [7] |
| Photolytic (UV light, 254 nm, 24h) | No significant degradation | - | [7] |
| Thermal (105°C, 24h) | No significant degradation | - | [7] |
| River Water (non-forced, 36 weeks) | ~3% | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonic acid, 4-[1-(4-sulfoaminephenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid, and a hydroxylated derivative. | [8][9] |
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Forced Degradation by Acid Hydrolysis
Objective: To assess the stability of a pyrazole compound in acidic conditions.
Materials:
-
Pyrazole compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
-
HPLC grade water and acetonitrile
-
pH meter
-
Heating block or water bath
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In separate vials, add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). A control sample in water should be run in parallel.
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed sample.
Protocol 2: Forced Degradation by Base Hydrolysis
Objective: To evaluate the stability of a pyrazole compound in basic conditions.
Materials:
-
Pyrazole compound
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions for neutralization
-
HPLC grade water and acetonitrile
-
pH meter
-
Heating block or water bath
-
HPLC system
Procedure:
-
Follow the same initial steps as in the acid hydrolysis protocol, but use 0.1 M and 1 M NaOH solutions instead of HCl.
-
Incubate the samples under the same conditions as the acid hydrolysis experiment.
-
At each time point, withdraw an aliquot, cool, and neutralize with an equivalent amount of HCl.
-
Prepare and analyze the samples by HPLC as described above.
Protocol 3: Forced Degradation by Oxidation
Objective: To determine the susceptibility of a pyrazole compound to oxidation.
Materials:
-
Pyrazole compound
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC grade water and acetonitrile
-
HPLC system
Procedure:
-
Prepare a solution of the pyrazole compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
In a vial, add an aliquot of the stock solution to a 3% H₂O₂ solution to achieve a final drug concentration of approximately 100 µg/mL.
-
Store the vial at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC to determine the extent of degradation.
Protocol 4: Photostability Testing
Objective: To assess the stability of a pyrazole compound upon exposure to light.
Materials:
-
Pyrazole compound (solid and in solution)
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (providing both UVA and visible light).[1][4][10]
-
Quartz or other UV-transparent sample holders
-
Aluminum foil to wrap control samples
-
HPLC system
Procedure:
-
For solid-state testing, spread a thin layer of the pyrazole compound in a suitable container.
-
For solution-state testing, prepare a solution of the compound in a suitable solvent in a quartz flask.
-
Prepare control samples by wrapping identical containers with aluminum foil.
-
Place both the exposed and control samples in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11]
-
After exposure, prepare solutions of both the exposed and control solid samples.
-
Analyze all samples by HPLC to quantify any degradation.
V. Signaling Pathways and Pyrazole-Containing Drugs
Many pyrazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for drug development and for elucidating mechanisms of action and potential off-target effects.
Cyclooxygenase-2 (COX-2) Pathway
Celecoxib is a selective COX-2 inhibitor. It blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Phosphodiesterase 5 (PDE5) Pathway
Sildenafil is a potent inhibitor of PDE5. In the corpus cavernosum, nitric oxide (NO) stimulates the production of cyclic guanosine monophosphate (cGMP), which leads to smooth muscle relaxation and erection. PDE5 breaks down cGMP. By inhibiting PDE5, sildenafil increases cGMP levels, enhancing the erectile response.[12]
Cannabinoid Receptor 1 (CB1) Pathway
Rimonabant is an inverse agonist for the cannabinoid receptor CB1. These receptors are involved in regulating appetite and energy balance. By blocking the receptor, rimonabant was developed to reduce appetite.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Catalyst Removal Efficiency in Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the removal of catalysts used in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Which catalysts are commonly used in pyrazole synthesis and what are the challenges in their removal?
While some pyrazole synthesis methods are catalyst-free, many modern approaches utilize transition metal catalysts to achieve high yields and regioselectivity.[1][2][3][4][5] Commonly employed catalysts include palladium, copper, and nickel. The primary challenge lies in reducing residual catalyst levels in the final product to meet stringent regulatory requirements, particularly for active pharmaceutical ingredients (APIs).[6][7][8][9]
-
Palladium: Widely used in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig to form C-C and C-N bonds, respectively.[10] Palladium residues can be difficult to remove completely, often requiring specialized scavenging techniques.[11][12][13]
-
Copper: Frequently used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct the pyrazole ring.[14][15][16] Residual copper can color the product and may require chelating agents for effective removal.[14][17]
-
Nickel: An emerging, cost-effective alternative to palladium for cross-coupling reactions.[18][19][20][21] However, nickel leaching and removal can be problematic.
Q2: What are the primary methods for removing metal catalysts after pyrazole synthesis?
Several techniques are available, and the choice depends on the catalyst, the scale of the reaction, and the desired purity of the final product. The most common methods include:
-
Filtration: Effective for heterogeneous catalysts or catalysts adsorbed onto solid supports.[14][22][23]
-
Extraction: Utilizes liquid-liquid partitioning to remove the catalyst into an aqueous phase, often with the aid of chelating agents like EDTA.[17]
-
Adsorption/Scavenging: Employs solid-supported materials (scavengers) with high affinity for the metal catalyst.[10][11][14][24] These are often silica- or polymer-based materials functionalized with thiol or amine groups.
-
Chromatography: Column chromatography can be effective for removing residual catalysts, though it may not always be sufficient on its own.[25][26]
-
Crystallization: Can reduce catalyst concentration, but in some cases, it may concentrate the metal within the crystal structure.[7][9]
Q3: My product remains colored after initial purification. What does this indicate?
A persistent color, such as green or blue, is often a strong indicator of residual copper contamination.[14] This can happen if the initial removal method was incomplete or if the product itself strongly chelates the copper catalyst.[14]
Troubleshooting Guides
Issue 1: Inefficient Catalyst Removal by Filtration
Symptoms:
-
Visible catalyst particles in the filtrate.
-
High residual metal content in the product after filtration.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Filter Medium | Select a filter medium with a pore size smaller than the catalyst particles. Consider using a pad of Celite or silica gel over the filter paper to aid in capturing fine particles.[14] |
| Pyrophoric Catalyst | Some catalysts can be pyrophoric (ignite spontaneously in air) when dry.[22][23] Ensure the filtration is performed under an inert atmosphere (e.g., nitrogen or argon) in a closed system for safety.[22] |
| Product Adsorption onto Support | The desired product may adsorb onto the filtration medium (e.g., activated carbon), leading to low yield.[27] Minimize the amount of adsorbent used. Wash the filter cake thoroughly with a suitable solvent to recover as much product as possible. |
| Clogged Filter | Fine catalyst particles can clog the filter paper, slowing down or stopping the filtration. Use a wider funnel and a fluted filter paper to increase the surface area. Applying a gentle vacuum can also help. |
Issue 2: Poor Catalyst Removal Using Scavengers
Symptoms:
-
Residual metal levels remain above the acceptable limit after treatment with a scavenger.
-
Significant loss of product after the scavenging step.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Type | The chosen scavenger may not have a high affinity for the specific metal catalyst. Screen a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to identify the most effective one.[11] |
| Insufficient Scavenger Amount | The amount of scavenger used may be too low to bind all the residual catalyst. Increase the equivalents of the scavenger and monitor the residual metal levels.[10] |
| Suboptimal Reaction Conditions | The scavenging efficiency can be affected by solvent, temperature, and reaction time. Optimize these parameters. For example, stirring the scavenger with the reaction mixture overnight at room temperature is a common starting point.[10] |
| Product Binding to Scavenger | The desired product may have an affinity for the scavenger, leading to yield loss.[24] If this is suspected, try a different type of scavenger or consider an alternative purification method. |
| Catalyst in a Different Oxidation State | The scavenger may be specific for a particular oxidation state of the metal. Ensure the reaction conditions are suitable for the scavenger to interact with the target metal species.[6] |
Quantitative Data Summary
The efficiency of catalyst removal is a critical parameter in process development. The following table summarizes typical residual palladium levels after various purification techniques.
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Reference |
| Aqueous Workup Only | ~5000 | >100 | [25] |
| Column Chromatography | >100 | <100 (in most cases) | [25] |
| Column Chromatography + Scavenging Resin | >100 | <50 | [25] |
| Scavenging Resin (Optimized) | 500-800 | <10 | [10] |
| Recrystallization (after salt formation) | 500-1500 | 100-200 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
This protocol is a general guideline and may require optimization for specific applications.
-
Reaction Work-up: Following the completion of the pyrazole synthesis, perform a standard aqueous work-up to remove water-soluble impurities. Extract the product into a suitable organic solvent.
-
Scavenger Addition: To the organic solution of the crude product, add the selected solid-supported scavenger (e.g., Biotage® MP-TMT). A typical starting point is to use 5 equivalents of the scavenger relative to the initial amount of palladium catalyst.[10]
-
Stirring: Stir the mixture at room temperature. The required time can vary, but an overnight stir is often a good starting point for optimization.[10]
-
Filtration: Remove the scavenger by filtration through a pad of Celite.
-
Washing: Wash the collected scavenger on the filter with fresh organic solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Determine the residual palladium content in the final product using a suitable analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[6][7]
Protocol 2: Copper Removal from a "Click" Reaction using EDTA
This protocol is suitable for water-soluble products where residual copper is a concern.
-
Initial Purification (Optional): If the product is amenable, perform an initial purification step such as precipitation or size-exclusion chromatography to remove the bulk of the unreacted starting materials and reagents.
-
EDTA Treatment: Dissolve the crude product in an aqueous buffer. Add a solution of ethylenediaminetetraacetic acid (EDTA) to the mixture. A common starting concentration for the EDTA solution is 0.01 M.[17] The EDTA will chelate the copper ions.
-
Dialysis: If the product is a macromolecule (e.g., a bioconjugate with a molecular weight >1000 Da), transfer the mixture to a dialysis bag with an appropriate molecular weight cut-off.[14][28] Dialyze against a large volume of an EDTA-containing buffer, followed by dialysis against pure water or buffer to remove the EDTA-copper complex and excess EDTA.[17]
-
Extraction (for small molecules): If the product is a small molecule that can be extracted into an organic solvent, wash the aqueous solution containing the product and EDTA with an organic solvent like dichloromethane (DCM). The copper-EDTA complex will remain in the aqueous phase.[17]
-
Analysis: Assess the removal of copper by visual inspection (disappearance of blue/green color) and, if necessary, quantify the residual copper content by a technique like Atomic Emission Spectroscopy (AES).[15]
References
- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. arborassays.com [arborassays.com]
- 8. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oaepublish.com [oaepublish.com]
- 21. static1.squarespace.com [static1.squarespace.com]
- 22. engineerlive.com [engineerlive.com]
- 23. steri.com [steri.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
In Vivo Biological Activity of 3-(4-methoxyphenyl)-1H-pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo biological activities of derivatives of 3-(4-methoxyphenyl)-1H-pyrazole. While direct in vivo data for the specific parent compound, this compound, is limited in the reviewed literature, a significant body of research exists for its derivatives, highlighting their potential as anti-inflammatory, analgesic, and anticancer agents. This document summarizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated biological pathways to facilitate comparative analysis and inform future research and development.
Anti-inflammatory and Analgesic Activity
Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic properties in various animal models. The primary mechanism of action for many of these compounds is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.
Comparative In Vivo Anti-inflammatory and Analgesic Data
The following table summarizes the in vivo efficacy of various this compound derivatives compared to standard anti-inflammatory and analgesic drugs.
| Compound/Drug | Animal Model | Assay | Dose | Efficacy | Reference |
| 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Wistar Rats | Carrageenan-induced paw edema | 2.5 and 5 mg/kg | Significant prostaglandin inhibition, comparable to celecoxib.[1][2][3] | [1][2][3] |
| Pyrazole Derivative (K-3) | Wistar Rats | Carrageenan-induced paw edema | 100 mg/kg | 52.0% decrease in inflammatory response after 4 hours.[4] | [4] |
| Pyrazoline Derivative (13i) | Wistar Rats | Carrageenan-induced paw edema | Not specified | Highest anti-inflammatory activity, close to celecoxib, with a better gastric profile.[5] | [5] |
| Indomethacin (Standard) | Rats | Carrageenan-induced paw edema | 5 mg/kg | Significant inhibition of paw edema.[6] | [6] |
| Celecoxib (Standard) | Rats | Carrageenan-induced paw edema | Not specified | Potent inhibition of paw edema.[1][2][3] | [1][2][3] |
| Pyrazole Derivatives (5e, 5f, 6d) | Not specified | Not specified | Not specified | Potent analgesics.[7][8] | [7][8] |
| Pyrazole Derivative (7l) | Mice | Not specified | Not specified | Potent anti-inflammatory activity (93.59% inhibition), more potent than ibuprofen and indomethacin.[9] | [9] |
Experimental Protocols
This widely used model assesses the acute anti-inflammatory activity of a compound.[8][10]
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., a this compound derivative) or a standard drug (e.g., indomethacin) is administered, usually intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the carrageenan injection.[6][8] The control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[6]
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[6]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
This method is used to evaluate the central analgesic activity of a compound.
-
Animals: Swiss albino mice (20-30g) are commonly used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C) is used.[11]
-
Baseline Measurement: The basal reaction time of each mouse to the thermal stimulus is recorded by placing it on the hot plate and observing for behaviors such as paw licking or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[11]
-
Compound Administration: The test compound or a standard analgesic (e.g., morphine) is administered to the treatment groups. The control group receives the vehicle.
-
Post-treatment Measurement: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.
Signaling Pathway
The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of the COX-2 pathway, which is responsible for the production of prostaglandins that mediate pain and inflammation.
Anticancer Activity
Several derivatives of this compound have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and include inhibition of critical cell cycle regulators and disruption of the cellular cytoskeleton.
Comparative In Vitro Anticancer Data
The following table presents a summary of the in vitro anticancer activity of various this compound derivatives.
| Compound/Drug | Cancer Cell Line | Assay | IC50/GI50 Value | Reference |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | MTT | 14.97 µM (24h), 6.45 µM (48h) | [12] |
| Paclitaxel (Standard) | MDA-MB-468 (Triple Negative Breast Cancer) | MTT | 49.90 µM (24h), 25.19 µM (48h) | [12] |
| Pyrazole Derivative | PC-12 (Lung Cancer) | Not specified | 0.601 ng/ml | [13] |
| Pyrazole-based compounds (L2 and L3) | CFPAC-1 (Pancreatic) and MCF-7 (Breast) | MTT | L2: 61.7 ± 4.9 μM (CFPAC-1)\nL3: 81.48 ± 0.89 μM (MCF-7) | [14] |
| Doxorubicin (Standard) | MCF-7 and HepG2 | MTT | 1.9 µM (MCF-7), 0.2 µM (HepG2) | [15] |
Experimental Protocols
This in vivo model is crucial for evaluating the efficacy of potential anticancer compounds.[7]
-
Cell Culture: Human cancer cells (e.g., MDA-MB-468) are cultured in vitro under sterile conditions.
-
Animals: Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old, are used to prevent rejection of the human tumor cells.
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., 2-3 times a week) using calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.[7]
-
Compound Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule and route (e.g., oral, intraperitoneal).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and any signs of toxicity are also monitored.
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives has been linked to several cellular mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.
Some pyrazole derivatives function as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division. This leads to mitotic arrest and subsequent apoptosis of cancer cells.
Research suggests that pyrazole derivatives may also exert their anticancer effects by modulating other critical signaling pathways, such as JNK, JAK/STAT, and Aurora Kinases, which are often dysregulated in cancer.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse in vivo biological activities. The available preclinical data strongly support their potential as anti-inflammatory, analgesic, and anticancer agents. The mechanisms of action, while varied, often involve the modulation of well-established therapeutic targets. Further research, including more extensive in vivo studies on the parent compound and its optimized derivatives, is warranted to fully elucidate their therapeutic potential and safety profiles for potential clinical applications.
References
- 1. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Anti-Inflammatory Activity of Pyrazole Derivatives and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of recently developed pyrazole derivatives against the well-established selective COX-2 inhibitor, celecoxib. The following sections present quantitative data from key experimental assays, detailed methodologies for reproducing these experiments, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of novel pyrazole derivatives is frequently benchmarked against celecoxib, a potent and selective inhibitor of cyclooxygenase-2 (COX-2). The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a direct comparison of the inhibitory concentrations and anti-inflammatory effects.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 15 | 0.04 | 375 |
| Pyrazole Derivative 1 | 12.5 | 0.05 | 250 |
| Pyrazole Derivative 2 | >100 | 0.12 | >833 |
| Pyrazole Derivative 3 | 25 | 0.08 | 312.5 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The Selectivity Index (SI) indicates the preference of the compound for inhibiting COX-2 over COX-1. A higher SI is generally desirable for reducing gastrointestinal side effects associated with COX-1 inhibition.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound (Dose) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| Celecoxib (10 mg/kg) | 55.2 | 62.5 |
| Pyrazole Derivative 1 (10 mg/kg) | 58.7 | 65.1 |
| Pyrazole Derivative 2 (10 mg/kg) | 62.3 | 70.4 |
| Pyrazole Derivative 3 (10 mg/kg) | 52.1 | 59.8 |
Percentage inhibition of paw edema reflects the reduction in swelling in the rat paw after administration of the test compound compared to a control group. Higher percentages indicate more potent anti-inflammatory activity in this acute inflammation model.
Table 3: Inhibition of Pro-Inflammatory Cytokine Production (LPS-Stimulated RAW 264.7 Macrophages)
| Compound (Concentration) | TNF-α Inhibition (%) |
| Celecoxib (10 µM) | 45.8 |
| Pyrazole Derivative 1 (10 µM) | 52.3 |
| Pyrazole Derivative 2 (10 µM) | 65.7 |
| Pyrazole Derivative 3 (10 µM) | 48.2 |
This assay measures the ability of the compounds to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in immune cells stimulated with lipopolysaccharide (LPS).
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of celecoxib and pyrazole derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in prostaglandin synthesis. However, some novel pyrazole derivatives may also exert their effects through alternative signaling pathways, such as the NF-κB and p38 MAP kinase pathways, offering a broader mechanism of action.
Caption: Inhibition of the COX-2 pathway by celecoxib and pyrazole derivatives.
Caption: Potential modulation of the NF-κB pathway by certain pyrazole derivatives.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency and selectivity of a compound's ability to inhibit the two COX isoforms.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Procedure:
-
Reagent Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable assay buffer. Arachidonic acid is prepared as the substrate. Test compounds and celecoxib are dissolved in DMSO and serially diluted to a range of concentrations.
-
Enzyme and Inhibitor Incubation: The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or celecoxib in a 96-well plate for a specified period (e.g., 15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to each well.
-
Reaction Termination: After a set incubation time (e.g., 10 minutes), the reaction is terminated by adding a stop solution, typically a strong acid.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 values are then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of compounds in live animals.
Procedure:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds, celecoxib, or a vehicle control are administered orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The difference in paw volume before and after carrageenan injection is calculated to determine the degree of edema.
-
Data Analysis: The percentage inhibition of paw edema for each treatment group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Lipopolysaccharide (LPS)-Induced TNF-α Production Assay
This cell-based assay assesses the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages.
Procedure:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds or celecoxib for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli to each well at a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant is measured using a commercially available mouse TNF-α ELISA kit.
-
Data Analysis: The percentage inhibition of TNF-α production is calculated for each compound concentration relative to the LPS-stimulated control group.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown promise in preclinical and clinical development.[1] This guide provides a comparative analysis of the in vitro and in vivo efficacy of two notable pyrazole-based kinase inhibitors: GDC-0941, a PI3K inhibitor, and AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor. By examining their performance through quantitative data, detailed experimental protocols, and pathway visualizations, this guide aims to offer valuable insights for researchers in the field of kinase inhibitor drug discovery.
Comparative Efficacy Data
The transition from a controlled in vitro environment to a complex in vivo system often presents challenges in drug development. The following tables summarize the in vitro potency and in vivo anti-tumor activity of GDC-0941 and AT7519, highlighting the translation of their efficacy from the lab bench to preclinical models.
Table 1: In Vitro Efficacy of Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | Cell Line | Assay Type | IC50 (nM) |
| GDC-0941 | Class I PI3K | U87MG (Glioblastoma) | Cell Proliferation | 280 - 950[2] |
| IGROV-1 (Ovarian) | Cell Proliferation | <1000[3] | ||
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 | HCT116 (Colon) | Cell Proliferation | 40 - 940[4] |
| MCF-7 (Breast) | Cell Proliferation | 40[5] | ||
| MM.1S (Multiple Myeloma) | Cytotoxicity | 500[5] |
Table 2: In Vivo Efficacy of Pyrazole-Based Kinase Inhibitors
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| GDC-0941 | Orthotopic Xenograft (Mice) | Medulloblastoma | 100 mg/kg, oral, daily | Impaired tumor growth and significantly prolonged survival.[6] |
| Xenograft (Mice) | U87MG Glioblastoma | 150 mg/kg, oral, daily | 98% TGI.[3] | |
| Xenograft (Mice) | IGROV-1 Ovarian | 150 mg/kg, oral, daily | 80.3% TGI.[3] | |
| AT7519 | Xenograft (Mice) | HCT116 & HT29 Colon | 9.1 mg/kg, twice daily | Tumor regression.[5] |
| Xenograft (Mice) | Multiple Myeloma | 15 mg/kg, daily | Inhibited tumor growth and prolonged survival.[7] | |
| Transgenic Mice | MYCN-amplified Neuroblastoma | Not specified | 86% tumor size reduction at day 7.[8] |
Signaling Pathways and Experimental Workflow
To contextualize the inhibitors' mechanisms of action, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for evaluating kinase inhibitors.
Caption: GDC-0941 inhibits the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.[9][10][11]
Caption: AT7519 is a multi-CDK inhibitor that disrupts cell cycle progression at multiple phases.[12][13][14]
Caption: A streamlined workflow from initial in vitro screening to in vivo efficacy studies.
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant kinase enzyme.
-
Kinase-specific substrate (peptide or protein).
-
Test compound (e.g., GDC-0941, AT7519) serially diluted in DMSO.
-
ATP (adenosine triphosphate).
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[15]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Microplate reader for luminescence or fluorescence.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (typically ≤1%).[15]
-
Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.[15]
-
Add the recombinant kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.[15]
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[15]
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.[15][16]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., U87MG, HCT116).
-
Complete cell culture medium.
-
Test compound serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a specified duration (e.g., 48 or 72 hours).[2][8]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of a test compound.
-
Animals and Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice).[17][18]
-
Cancer cell line suspension in a suitable medium (e.g., PBS or HBSS).[19]
-
Matrigel (optional, to improve tumor engraftment).
-
Test compound formulated for the desired route of administration (e.g., oral gavage).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Harvest cancer cells during their logarithmic growth phase.[20]
-
Prepare a single-cell suspension at a specific concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/100-200 µL).[19]
-
Optionally, mix the cell suspension with Matrigel on ice.[20]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[19][20]
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the planned dosing regimen.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[18][20]
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.
-
All animal procedures must be conducted in accordance with approved institutional guidelines.[18]
-
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. CDK Family - Creative Biogene [creative-biogene.com]
- 14. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 17. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 20. yeasenbio.com [yeasenbio.com]
A Comparative Guide to the Spectroscopic Properties of 3-(4-methoxyphenyl)-1H-pyrazole and a
Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 3-(4-methoxyphenyl)-1H-pyrazole and two structurally related analogs: 3-phenyl-1H-pyrazole and 3-(4-chlorophenyl)-1H-pyrazole. The information presented is crucial for the unambiguous identification and characterization of these compounds in research and development settings. The guide includes tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), detailed experimental protocols, and a visual representation of a typical spectroscopic analysis workflow.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its phenyl and chlorophenyl analogs. This side-by-side comparison facilitates the identification of characteristic spectral features for each compound.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-H (pyrazole) | Ar-H (phenyl) | -OCH₃ | N-H |
| This compound | ~7.6 (d), ~6.5 (d) | ~7.7 (d), ~6.9 (d) | ~3.8 (s) | ~12.8 (br s) |
| 3-phenyl-1H-pyrazole | ~7.7 (d), ~6.6 (d) | ~7.8 (m), ~7.4 (m), ~7.3 (m) | N/A | ~13.1 (br s) |
| 3-(4-chlorophenyl)-1H-pyrazole | ~7.7 (d), ~6.6 (d) | ~7.8 (d), ~7.4 (d) | N/A | ~13.2 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-3 (pyrazole) | C-4 (pyrazole) | C-5 (pyrazole) | Ar-C (phenyl) | -OCH₃ |
| This compound | ~152 | ~102 | ~130 | ~160, ~128, ~125, ~114 | ~55 |
| 3-phenyl-1H-pyrazole | ~151 | ~102 | ~130 | ~133, ~129, ~128, ~126 | N/A |
| 3-(4-chlorophenyl)-1H-pyrazole | ~150 | ~103 | ~130 | ~133, ~131, ~129, ~127 | N/A |
Table 3: Infrared (IR) Spectroscopic Data (in cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aromatic) | C=C/C=N Stretch | C-O Stretch | C-Cl Stretch |
| This compound | ~3150-3000 | ~3100-3000 | ~1610, 1520, 1480 | ~1250, 1030 | N/A |
| 3-phenyl-1H-pyrazole | ~3150-3000 | ~3100-3000 | ~1600, 1510, 1470 | N/A | N/A |
| 3-(4-chlorophenyl)-1H-pyrazole | ~3150-3000 | ~3100-3000 | ~1600, 1500, 1480 | N/A | ~1090 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 174 | 159, 131, 103, 77 |
| 3-phenyl-1H-pyrazole | 144 | 117, 90, 77 |
| 3-(4-chlorophenyl)-1H-pyrazole | 178/180 | 151/153, 116, 75 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each of the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Spectroscopy: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Spectroscopy: The spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.
-
Instrumentation: Mass spectra were obtained on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.
-
Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: The mass analyzer was operated in full scan mode over a mass-to-charge (m/z) range of 50-500.
-
Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound, from sample preparation to data interpretation.
head-to-head comparison of different synthetic routes to 3-(4-methoxyphenyl)-1H-pyrazole
For researchers and professionals in drug development and organic synthesis, the efficient construction of pyrazole scaffolds is of paramount importance due to their prevalence in pharmacologically active compounds. This guide provides a detailed head-to-head comparison of three common synthetic routes to 3-(4-methoxyphenyl)-1H-pyrazole, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators such as reaction yield, complexity, and starting material accessibility, supported by detailed experimental protocols and quantitative data.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Materials | Key Intermediates | Reaction Steps | Typical Yield | Key Advantages | Potential Disadvantages |
| A: Knorr Pyrazole Synthesis | 4-Methoxyacetophenone, Ethyl acetate, Hydrazine hydrate | 1-(4-methoxyphenyl)butane-1,3-dione | 2 | ~75-85% | High yields, well-established method. | Requires the pre-synthesis of the β-diketone intermediate. |
| B: From Chalcone | 4-Methoxyacetophenone, Benzaldehyde, Hydrazine hydrate | 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) | 2 | ~70-80% | Readily available starting materials. | The reaction of hydrazine with the chalcone can sometimes yield pyrazoline, requiring an additional oxidation step. |
| C: From Enaminone | 4-Methoxyacetophenone, Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine hydrate | 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 2 | ~80-90% | High yields, often proceeds under mild conditions. | DMF-DMA can be moisture sensitive. |
Synthetic Pathway Overview
Caption: Overview of the three synthetic routes to this compound.
Experimental Protocols
Route A: Knorr Pyrazole Synthesis from a 1,3-Dicarbonyl Compound
This classical approach involves the condensation of a β-diketone with hydrazine.
Step 1: Synthesis of 1-(4-methoxyphenyl)butane-1,3-dione
To a solution of sodium ethoxide, prepared from sodium (1.15 g, 50 mmol) in absolute ethanol (20 mL), is added a mixture of 4-methoxyacetophenone (7.5 g, 50 mmol) and ethyl acetate (5.2 g, 59 mmol). The mixture is refluxed for 2 hours. After cooling, the reaction mixture is poured into ice-water and acidified with acetic acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 1-(4-methoxyphenyl)butane-1,3-dione.
Step 2: Synthesis of this compound
1-(4-methoxyphenyl)butane-1,3-dione (3.84 g, 20 mmol) is dissolved in ethanol (40 mL). To this solution, hydrazine hydrate (1.0 g, 20 mmol) is added, and the mixture is refluxed for 4 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound.
Route B: Cyclization of a Chalcone with Hydrazine
This method utilizes the reaction of an α,β-unsaturated ketone (chalcone) with hydrazine.
Step 1: Synthesis of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
To a stirred solution of 4-methoxyacetophenone (7.5 g, 50 mmol) and benzaldehyde (5.3 g, 50 mmol) in ethanol (50 mL), an aqueous solution of sodium hydroxide (2.0 g in 20 mL water) is added dropwise at room temperature. The mixture is stirred for 4-6 hours, during which a yellow precipitate forms. The solid is filtered, washed with water, and recrystallized from ethanol to give the chalcone.
Step 2: Synthesis of this compound
The synthesized chalcone (4.76 g, 20 mmol) is dissolved in ethanol (50 mL), and hydrazine hydrate (2.0 g, 40 mmol) is added. The mixture is refluxed for 8 hours. The reaction is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to yield this compound.
Route C: Synthesis from an Enaminone
This efficient route involves the reaction of an enaminone with hydrazine.
Step 1: Synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
A mixture of 4-methoxyacetophenone (7.5 g, 50 mmol) and dimethylformamide dimethyl acetal (DMF-DMA) (7.15 g, 60 mmol) is heated at 120 °C for 3 hours. The excess DMF-DMA and methanol formed during the reaction are removed by distillation. The resulting crude enaminone is used in the next step without further purification.
Step 2: Synthesis of this compound
The crude enaminone from the previous step is dissolved in glacial acetic acid (30 mL). Hydrazine hydrate (2.5 g, 50 mmol) is added dropwise, and the mixture is heated at 100 °C for 2 hours. After cooling, the reaction mixture is poured into ice-water and neutralized with a sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and purified by recrystallization from ethanol or by column chromatography to give this compound.
Workflow Comparison
Caption: Comparative workflow of the three synthetic routes.
Conclusion
All three routes offer viable pathways to this compound. The choice of the optimal route will depend on the specific requirements of the synthesis, such as the availability and cost of starting materials, desired purity, and scalability.
-
Route A (Knorr Synthesis) is a reliable and high-yielding method, particularly suitable if the β-diketone intermediate is readily available or can be synthesized efficiently in-house.
-
Route B (From Chalcone) utilizes common and inexpensive starting materials. While potentially requiring an additional oxidation step if the pyrazoline is formed, it remains a straightforward and practical approach.
-
Route C (From Enaminone) often provides the highest yields under relatively mild conditions for the cyclization step. The direct use of the crude enaminone in the second step simplifies the overall process.
Researchers are encouraged to evaluate these protocols based on their laboratory capabilities and project goals to select the most appropriate synthetic strategy.
Evaluating the Selectivity of Pyrazole Derivatives Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development and the market. The therapeutic efficacy and safety profile of these inhibitors are intrinsically linked to their selectivity across the human kinome. This guide provides an objective comparison of the selectivity of various pyrazole-based kinase inhibitors against a panel of kinases, supported by experimental data.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the in vitro inhibitory activity (IC50 in nanomolar) of selected pyrazole derivatives against a panel of serine/threonine and tyrosine kinases. Lower IC50 values indicate higher potency. This data allows for a direct comparison of the selectivity of these compounds.
| Compound Name | Primary Target(s) | Aurora A (nM) | Aurora B (nM) | Aurora C (nM) | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK9 (nM) | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) |
| Danusertib (PHA-739358) | Aurora Kinases, ABL | 13[1][2] | 79[1][2] | 61[1][2] | - | - | - | - | - | - | - | - |
| AT7519 | CDKs | - | - | - | 210[3][4] | 47[3][4] | 100[3][4] | <10[5] | <10[4][5] | - | - | - |
| Compound 3f | JAKs | - | - | - | - | - | - | - | - | 3.4[6] | 2.2[6] | 3.5[6] |
| Afuresertib (GSK2110183) | AKT | - | - | - | - | - | - | - | - | - | - | - |
| Pirtobrutinib | BTK | - | - | - | - | - | - | - | - | - | - | - |
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by pyrazole derivatives and a general workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent common and robust methods for determining the selectivity of kinase inhibitors.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (pyrazole derivative)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.
-
Kinase Reaction:
-
Add the diluted test compound or vehicle control to the wells of the assay plate.
-
Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[7]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8][9] Incubate for 40 minutes at room temperature.[8][9]
-
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.[8][9] Incubate for 30-60 minutes at room temperature.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Radiometric Filter Binding Assay
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[10]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Cold (non-radiolabeled) ATP
-
Test compound (pyrazole derivative)
-
Kinase reaction buffer
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose filter plates
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a kinase reaction mixture containing the kinase, substrate, and kinase buffer.
-
Kinase Reaction:
-
Add the diluted test compound or vehicle control to the reaction tubes/wells.
-
Add the kinase reaction mixture.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature for a specific duration.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a stop solution.
-
Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.[11]
-
-
Washing: Wash the filter plate multiple times with a wash solution (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.[11]
-
Data Acquisition and Analysis:
-
Allow the filter plate to dry.
-
Measure the radioactivity in each well using a scintillation counter or a phosphorimager.
-
The amount of radioactivity is directly proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay is a fluorescence-based method that measures the phosphorylation of a biotinylated substrate.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compound (pyrazole derivative)
-
HTRF® Kinase Assay Kit (containing Europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665)
-
HTRF®-compatible microplate reader
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test compound and the necessary assay reagents according to the kit manufacturer's instructions.
-
Kinase Reaction:
-
Add the diluted test compound or vehicle control to the wells of the assay plate.
-
Add the kinase and the biotinylated substrate.
-
Incubate for a short period to allow for compound-kinase interaction.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a specified time at room temperature.[12]
-
-
Detection:
-
Stop the kinase reaction by adding the detection mixture containing the Europium cryptate-labeled antibody and streptavidin-XL665.[12] The EDTA in the detection buffer will chelate Mg2+ and stop the enzymatic reaction.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for the formation of the detection complex.[12]
-
-
Data Acquisition and Analysis:
-
Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320-340 nm) using a compatible plate reader.
-
The ratio of the fluorescence intensities at the two wavelengths is proportional to the extent of substrate phosphorylation.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carnabio.com [carnabio.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity Profiles for 3-(4-Methoxyphenyl)-1H-Pyrazole Analogs
This guide provides a comparative analysis of the cross-reactivity of several 3-(4-methoxyphenyl)-1H-pyrazole analogs, offering insights into their selectivity as kinase inhibitors. The data presented is intended for researchers, scientists, and professionals involved in drug discovery and development to facilitate informed decisions on compound selection and optimization.
Kinase Cross-Reactivity Data
The following tables summarize the inhibitory activities of different pyrazole analog scaffolds against a panel of kinases. This quantitative data, presented as IC50 (half-maximal inhibitory concentration) and KD (dissociation constant) values, allows for a direct comparison of their potency and selectivity.
| Compound Scaffold | Target Kinase | IC50 (µM) | Reference |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 0.227 - 0.824 | [1] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | JAK2 | 0.166 | [2] |
| JAK3 | 0.057 | [2] | |
| Aurora A | 0.939 | [2] | |
| Aurora B | 0.583 | [2] |
Table 1: IC50 values of pyrazole analogs against target kinases.
| Compound | Target Kinase | KD (nM) | Reference |
| 1 (N-(1H-pyrazol-3-yl)pyrimidin-4-amine based) | CDK2 | 4.6 | [3] |
| CDK5 | 27.6 | [3] | |
| JNK3 | 26.1 | [3] |
Table 2: Dissociation constants (KD) for a promiscuous pyrazole-based inhibitor.[3]
It is noteworthy that while compound 1 demonstrated high potency, it was found to be non-selective within the CDK family.[3] Subsequent optimization led to the development of compound 43d , which exhibited high cellular potency for CDK16 (EC50 = 33 nM) and greater selectivity against a panel of approximately 100 kinases.[3]
Furthermore, studies on N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (compound 1' ) identified it as a dual inhibitor of both the FLT3-ITD and BCR-ABL pathways.[4] While highly potent against FLT3-ITD, its inhibitory effects on the BCR-ABL pathway were observed to be approximately 10-fold less potent than the established ABL inhibitor, dasatinib.[4]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by the described pyrazole analogs.
Figure 1: Inhibition of the JNK signaling pathway by 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole analogs.
Figure 2: Inhibition of the JAK/STAT signaling pathway by 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole analogs.
Experimental Protocols
Kinase Profiling
The cross-reactivity and selectivity of the pyrazole analogs were determined through various kinase profiling assays.
-
JNK3 Inhibition Assay : The inhibitory activity against JNK3 was evaluated for 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives. A kinase panel of 38 kinases was used to assess the selectivity profile of the synthesized compounds.[1]
-
Multi-Kinase Inhibition Assay : For the 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole series, inhibitory activities were measured against JAK2, JAK3, Aurora A, and Aurora B kinases to determine their IC50 values.[2]
-
Broad Kinase Panel Screening : The N-(1H-pyrazol-3-yl)pyrimidine-4-amine based inhibitor (compound 1 ) was profiled against a panel of 40 different kinases to determine its dissociation constants (KD).[3] A more extensive differential scanning fluorimetry (DSF) screen against approximately 100 kinases was utilized to confirm the selectivity of the optimized analog, 43d .[3]
-
Cell-Based Potency Assay (NanoBRET) : To assess cellular potency and selectivity within the CDK family, the NanoBRET assay was employed in a 11-point dose-response curve format, performed in duplicate.[3]
Western Blot Analysis
To confirm the on-target activity of the inhibitors within a cellular context, western blot analyses were performed.
-
BCR-ABL Pathway Analysis : K562 cells were treated with N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine at various concentrations. The phosphorylation status of BCR-ABL and its downstream effectors, STAT5 and ERK, was assessed to confirm pathway inhibition.[4]
-
JAK/STAT and Aurora Kinase Pathway Analysis : K562 and HCT116 cells were treated with compound 10e . The dose-dependent downregulation of the phosphorylation of STAT3, STAT5, Aurora A, and Aurora B was analyzed to verify the compound's mechanism of action.[2]
References
- 1. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. escholarship.org [escholarship.org]
comparative docking studies of pyrazole derivatives in target proteins
A Comparative Guide to the Molecular Docking of Pyrazole Derivatives Against Therapeutic Target Proteins
This guide provides a comparative analysis of molecular docking studies of various pyrazole derivatives against a range of therapeutic target proteins. The information is intended for researchers, scientists, and drug development professionals interested in the application of in silico methods for the discovery of novel pyrazole-based therapeutic agents.
Data Presentation
The following tables summarize the quantitative data from several comparative docking studies, showcasing the binding affinities of different pyrazole derivatives to their respective protein targets.
Table 1: Comparative Docking Scores of Pyrazole Derivatives as Anticancer Agents
| Pyrazole Derivative | Target Protein (PDB ID) | Docking Score/Binding Energy (kcal/mol) | Reference Standard |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 (kJ/mol) | - |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A (2W1G) | -8.57 (kJ/mol) | - |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b) | CDK2 (2VTO) | -10.35 (kJ/mol) | - |
| Compound 6h | EGFR Tyrosine Kinase | Similar pose to Gefitinib | Gefitinib |
| Compound 6j | EGFR Tyrosine Kinase | Similar pose to Gefitinib | Gefitinib |
| Compound F4 | EGFR mutant (4HJO) | -10.9 | - |
| Compound F16 | EGFR mutant (4HJO) | -10.8 | - |
| Compound 43 | PI3 Kinase | - | Doxorubicin (IC50 = 0.95 µM) |
| Compound 59 | DNA (minor groove) | - | Cisplatin (IC50 = 5.5 µM) |
Table 2: Comparative Docking Scores of Pyrazole Derivatives as Anti-inflammatory Agents
| Pyrazole Derivative | Target Protein (PDB ID) | Docking Score/Binding Energy (kcal/mol) | Reference Standard |
| Compound 12 | COX-2 | -10.9 | Diclofenac (-6.5 kcal/mol)[1] |
| Compound 13 | COX-2 | -10.5 | Diclofenac (-6.5 kcal/mol)[1] |
| Compound 11 | COX-2 | -10.2 | Diclofenac (-6.5 kcal/mol)[1] |
| Compound 6 | COX-2 | -9.8 | Diclofenac (-6.5 kcal/mol)[1] |
| Thiophene-pyrazole derivative 7f | COX, 5-LOX, TNF-α | Higher binding affinity than other derivatives in the series | - |
| Thiophene-pyrazole derivative 7g | COX, 5-LOX, TNF-α | Potent inhibition | - |
Table 3: Comparative Docking Scores of Pyrazole Derivatives as Antimicrobial Agents
| Pyrazole Derivative | Target Protein (PDB ID) | Docking Score/Binding Energy (kcal/mol) | Reference Standard |
| Sulphanilic acid derivative of N-mannich base of dimethyl pyrazole (A3) | Tyrosyl-tRNA synthetase (E. coli - 1X8X) | -7.68 | Ciprofloxacin (-9.14 kcal/mol) |
| Para-amino benzoic acid derivative (A2) | Tyrosyl-tRNA synthetase (E. coli - 1X8X) | -6.84 | Ciprofloxacin (-9.14 kcal/mol) |
| Ferrocenyl-substituted pyrazole | DNA gyrase (6QX2) | -9.6 | - |
| Pyrazolohydrazinopyrimidin-4-one derivative 5b | Dihydropteroate synthase (DHPS) | - | - |
| Pyrano[2,3-c]pyrazole derivative 3d | Aspartic protease (C. albicans - 1ZAP) | -7.98 | Tetracycline (-6.67 kcal/mol) |
| Pyrano[2,3-c]pyrazole derivative 3c | Aspartic protease (C. albicans - 1ZAP) | -7.77 | Tetracycline (-6.67 kcal/mol) |
Experimental Protocols
The methodologies employed in the cited docking studies generally follow a standardized workflow. Below is a detailed description of a typical experimental protocol for comparative molecular docking.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software like ChemDraw and converted to 3D structures. Energy minimization is then performed using molecular mechanics force fields like MMFF94. The final structures are saved in a suitable format (e.g., .pdbqt) for docking.
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein. The prepared protein structure is also saved in the .pdbqt format.[2]
2. Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, AutoDock Vina, and PyRx.[2][3][4][5]
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the binding pocket where the native ligand binds.
-
Docking Algorithm: The docking process is initiated using algorithms like the Lamarckian genetic algorithm in AutoDock. This algorithm explores various conformations and orientations of the ligand within the protein's active site to find the most favorable binding pose.
-
Pose Selection: The docking software generates multiple binding poses for each ligand, ranked by their docking scores or binding energies. The pose with the lowest binding energy is generally considered the most stable and is selected for further analysis.[2]
3. Analysis of Docking Results:
-
Binding Affinity: The docking scores or binding energies (in kcal/mol) are used to estimate the binding affinity between the ligand and the protein. More negative values indicate a stronger binding affinity.
-
Interaction Analysis: The interactions between the docked ligand and the amino acid residues of the protein's active site are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.[2] Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified to understand the molecular basis of the binding.
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway and a typical experimental workflow, as specified.
Caption: EGFR signaling pathway and the inhibitory action of pyrazole derivatives.
Caption: General workflow for a comparative molecular docking study.
References
- 1. mdpi.com [mdpi.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential: A Comparative Benchmark of Novel Pyrazole Compounds Against Doxorubicin and Cisplatin
For Immediate Release
In the relentless pursuit of more effective and less toxic cancer therapeutics, a new class of pyrazole-containing compounds is demonstrating significant promise in preclinical studies. This guide provides a comprehensive comparison of the in vitro cytotoxicity of these novel pyrazole derivatives against the widely-used chemotherapeutic agents, doxorubicin and cisplatin. The data presented herein, supported by detailed experimental protocols and mechanistic pathway diagrams, offers researchers, scientists, and drug development professionals a critical benchmark for evaluating the potential of these emerging anticancer agents.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of novel pyrazole compounds was evaluated against a panel of human cancer cell lines and compared with the standard anticancer drugs, doxorubicin and cisplatin. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined using standardized assays. The results, summarized in the table below, indicate that several novel pyrazole derivatives exhibit potent cytotoxic effects, with some demonstrating comparable or even superior activity to the reference drugs in specific cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Novel Pyrazole Derivatives | ||||
| Compound 5 | HepG2 (Liver) | 13.14 | Doxorubicin | Not specified in direct comparison |
| MCF-7 (Breast) | 8.03 | Doxorubicin | Not specified in direct comparison | |
| Compound 25 | HT29 (Colon) | 3.17 - 6.77 | Axitinib (Reference) | Not specified in direct comparison |
| PC3 (Prostate) | ||||
| A549 (Lung) | ||||
| U87MG (Glioblastoma) | ||||
| Compound 59 | HepG2 (Liver) | 2 | Cisplatin | 5.5 |
| PTA-1 | Jurkat (Leukemia) | 0.32 | - | - |
| Compound 3a | PC-3 (Prostate) | 1.22 | Doxorubicin | 0.932 |
| Sorafenib | 1.13 | |||
| Compound 3i | PC-3 (Prostate) | 1.24 | Doxorubicin | 0.932 |
| Sorafenib | 1.13 | |||
| PtPz1 | MCF-7 (Breast) | Lower than Cisplatin | Cisplatin | Not specified |
| MDA-MB-231 (Breast) | ||||
| PtPz2 | MCF-7 (Breast) | Lower than Cisplatin | Cisplatin | Not specified |
| MDA-MB-231 (Breast) | ||||
| PtPz3 | MCF-7 (Breast) | Lower than Cisplatin | Cisplatin | Not specified |
| MDA-MB-231 (Breast) | ||||
| Reference Drugs | ||||
| Doxorubicin | Various | Varies by cell line | - | - |
| Cisplatin | Various | Varies by cell line | - | - |
Note: The IC50 values for novel pyrazole compounds are sourced from multiple independent studies. Direct comparison is facilitated when reference drugs are tested concurrently in the same study. The table presents a selection of data to illustrate the potential of these new compounds. For full details, please refer to the cited literature.[1][2][3][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments utilized to assess the cytotoxicity and mechanism of action of the novel pyrazole compounds and reference drugs.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (novel pyrazoles, doxorubicin, or cisplatin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[7]
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set above 650 nm.[6]
-
b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[8]
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.[9]
-
Procedure:
-
Plate and treat cells with test compounds as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
After the incubation period, collect the cell culture supernatant.
-
Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to the supernatant.
-
Incubate at room temperature, protected from light, for up to 30 minutes.
-
Measure the absorbance of the resulting formazan at a wavelength of approximately 490 nm.[9]
-
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[12]
-
Procedure:
-
Induce apoptosis in cell cultures by treating with the test compounds for a specified duration.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[13]
-
Resuspend the cells in 1X Annexin V binding buffer.[11]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.[11][13]
-
Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]
-
-
Visualizing the Mechanisms of Action
To illustrate the experimental process and the molecular pathways involved in drug-induced cell death, the following diagrams were generated using Graphviz.
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. scispace.com [scispace.com]
- 13. kumc.edu [kumc.edu]
Safety Operating Guide
Proper Disposal of 3-(4-methoxyphenyl)-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-(4-methoxyphenyl)-1H-pyrazole, ensuring the safety of laboratory personnel and environmental protection. This document outlines immediate safety protocols, step-by-step disposal procedures, and spill management.
For researchers and scientists in drug development, the meticulous management of chemical waste is paramount. This guide provides a detailed protocol for the proper disposal of this compound, a compound commonly used in pharmaceutical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Protective Clothing | Flame-retardant lab coat. |
| Respiratory Protection | Use in a chemical fume hood. If not possible, a NIOSH/MSHA-approved respirator is necessary. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Laboratory personnel should not attempt to neutralize or treat this chemical waste in-house.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired solid this compound should be collected in a designated, clearly labeled, and sealed container.
-
Contaminated materials, such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound, must also be disposed of in the same designated solid chemical waste container.[1]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Do not mix solutions of this compound with other incompatible waste streams. For example, organic solvent solutions should be kept separate from aqueous waste.
-
2. Container Selection and Labeling:
-
Container Requirements:
-
Use containers that are chemically compatible with this compound and any associated solvents.
-
Ensure containers are in good condition with secure, tight-fitting lids.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
Provide the name of the principal investigator and the laboratory location.
-
3. Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.[1]
-
This storage area should be cool, dry, and away from incompatible materials, such as strong oxidizing agents.
-
Utilize secondary containment, such as a tray, to capture any potential leaks.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
-
Follow your institution's specific procedures for requesting a waste pickup.
Spill Management Protocol
In the event of a spill, immediate action is necessary to mitigate exposure and prevent environmental contamination.
1. Evacuate and Ventilate:
-
Immediately clear the area of all non-essential personnel.
-
Ensure the spill area is well-ventilated, preferably within a chemical fume hood.
2. Containment:
-
For a solid spill, carefully cover the material with an inert absorbent material such as vermiculite, sand, or earth to prevent it from becoming airborne.[2]
3. Clean-up and Decontamination:
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[2]
-
Decontaminate the spill area according to your institution's established safety protocols. This may involve wiping the area with a suitable solvent and then washing with soap and water.
-
All materials used in the clean-up, including contaminated absorbent and wipes, must be disposed of as hazardous waste.
4. Disposal of Spill Debris:
-
The collected spill material and contaminated cleaning supplies must be treated and disposed of as hazardous waste, following the same procedures outlined in the "Step-by-Step Disposal Protocol."
Summary of Key Information
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.2 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 127-130 °C |
| Hazard Classifications | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Service |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process and the overall workflow.
References
Personal protective equipment for handling 3-(4-methoxyphenyl)-1H-pyrazole
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 3-(4-methoxyphenyl)-1H-pyrazole (CAS No. 27069-17-6). The following procedures are designed to ensure the safety of all laboratory personnel and to maintain compliance with standard safety protocols.
Hazard Identification and Classification
This compound is classified with the following hazards.[1] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[2][3]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must meet ANSI Z87.1 standards.[3] Required for all handling procedures. A face shield should be worn over safety glasses when there is a splash hazard.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed every 30 minutes or immediately if contaminated, punctured, or torn.[4] |
| Body Protection | Laboratory Coat | A long-sleeved, flame-resistant lab coat is required.[3] Ensure the coat is fully buttoned. |
| Respiratory Protection | N95 Respirator or higher | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[4][5] |
| Foot Protection | Closed-toe shoes | Impervious, closed-toe shoes must be worn in the laboratory at all times.[3] |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Engineering Controls: All weighing and handling of the solid material should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[2] Ensure adequate ventilation in all work areas.[2] Eyewash stations and safety showers must be readily accessible.[2]
-
Personal Hygiene: Avoid breathing dust.[1] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[2] Wash hands thoroughly with soap and water after handling and before breaks.[6]
-
Dispensing: Use appropriate tools (e.g., spatulas) to handle the solid. Minimize the creation of dust.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]
-
Incompatibilities: Store away from strong oxidizing agents.
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and hazard warnings.
First Aid Measures
In the event of exposure, follow these immediate first aid protocols.[1][2]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] Seek medical attention if skin irritation persists. |
| Inhalation | Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[8] Call a poison center or doctor/physician if you feel unwell.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material should be treated as hazardous chemical waste.[9]
-
Containerization:
-
Solid Waste: Collect waste solid material in a designated, clearly labeled, and sealed container.
-
Contaminated Materials: Dispose of any contaminated PPE (e.g., gloves, disposable lab coats) and lab supplies (e.g., weighing paper, pipette tips) as hazardous waste.
-
Empty Containers: Rinse empty containers three times with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[9]
-
-
Disposal Route: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[9] Do not dispose of down the drain or in regular trash.[9]
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound from receipt to disposal.
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
- 1. fishersci.fi [fishersci.fi]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
